1-(2-(Hydroxymethyl)phenyl)propan-2-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12O2/c1-8(12)6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3 |
InChI Key |
SUOQXJIOEQMJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(2-(Hydroxymethyl)phenyl)propan-2-one
Introduction
1-(2-(Hydroxymethyl)phenyl)propan-2-one is an aromatic ketone with a unique structural arrangement, featuring both a hydroxymethyl group and a propan-2-one substituent in an ortho position on the benzene ring. This configuration imparts a distinct set of chemical properties and potential reactivity pathways that are of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The interplay between the benzylic alcohol and the ketone functional groups, mediated by their close proximity on the aromatic scaffold, governs the molecule's stability, reactivity, and potential for intramolecular interactions.
This technical guide provides a comprehensive overview of the chemical properties of 1-(2-(Hydroxymethyl)phenyl)propan-2-one. While direct experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes information from closely related analogs, such as 1-(2-(hydroxymethyl)phenyl)ethanone, and fundamental principles of organic chemistry to present a robust predictive profile.[1] This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's chemical behavior.
Molecular Structure and Identification
The molecular structure of 1-(2-(Hydroxymethyl)phenyl)propan-2-one consists of a phenyl ring substituted at the 1-position with a propan-2-one group and at the 2-position with a hydroxymethyl group.
Caption: Molecular structure of 1-(2-(Hydroxymethyl)phenyl)propan-2-one.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-(2-(Hydroxymethyl)phenyl)propan-2-one |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Canonical SMILES | CC(=O)CC1=CC=CC=C1CO |
| InChI Key | (Predicted) |
Physicochemical Properties
The physicochemical properties of 1-(2-(Hydroxymethyl)phenyl)propan-2-one are influenced by the presence of both a polar hydroxyl group, capable of hydrogen bonding, and a moderately polar ketone group. These properties are critical for predicting its behavior in various experimental settings.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comments |
| Melting Point (°C) | Low melting solid or viscous liquid | The presence of a hydrogen-bonding hydroxyl group would likely lead to a higher melting point than a non-hydroxylated analog. However, the ortho substitution may disrupt crystal packing. |
| Boiling Point (°C) | > 200 | Aromatic ketones generally have high boiling points.[2] The additional hydroxyl group will further increase the boiling point due to hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). Limited solubility in water and nonpolar solvents. | The hydroxyl group enhances polarity and allows for hydrogen bonding with protic solvents, while the aromatic ring and alkyl chain contribute to solubility in organic solvents. |
| pKa | ~14-16 (hydroxyl proton) | The pKa of the benzylic alcohol is expected to be similar to that of other benzylic alcohols. |
| LogP | 1.5 - 2.5 | The molecule has both hydrophilic (-OH) and lipophilic (aromatic ring, alkyl chain) regions, leading to a moderate octanol-water partition coefficient. |
Spectral Properties
The spectral characteristics of 1-(2-(Hydroxymethyl)phenyl)propan-2-one are key to its identification and structural elucidation.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, hydroxymethyl, methylene, and methyl protons.
-
Aromatic Protons (δ 7.2-7.6 ppm): Four protons on the phenyl ring would likely appear as a complex multiplet.
-
Hydroxymethyl Protons (δ 4.5-4.8 ppm): The two protons of the -CH₂OH group would likely appear as a singlet or a doublet if coupled to the hydroxyl proton.
-
Hydroxyl Proton (δ 3.5-5.0 ppm): A broad singlet, which is exchangeable with D₂O.
-
Methylene Protons (δ 3.8-4.2 ppm): The two protons of the -CH₂- group adjacent to the carbonyl would appear as a singlet.
-
Methyl Protons (δ 2.1-2.3 ppm): The three protons of the acetyl group (-COCH₃) would appear as a sharp singlet.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (δ >195 ppm): The ketone carbonyl carbon is expected to have a chemical shift in the downfield region.[3]
-
Aromatic Carbons (δ 125-140 ppm): Six distinct signals for the aromatic carbons are expected due to the ortho-substitution pattern.
-
Hydroxymethyl Carbon (δ ~60-65 ppm): The carbon of the -CH₂OH group.
-
Methylene Carbon (δ ~45-50 ppm): The carbon of the -CH₂- group adjacent to the carbonyl.
-
Methyl Carbon (δ ~25-30 ppm): The carbon of the acetyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the hydroxyl and carbonyl groups.
-
O-H Stretch (3200-3600 cm⁻¹): A strong, broad band characteristic of the hydroxyl group, potentially indicating hydrogen bonding.[4][5]
-
C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Medium to weak bands.[6]
-
C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Medium bands for the methyl and methylene groups.[6]
-
C=O Stretch (1680-1715 cm⁻¹): A strong, sharp peak characteristic of an aromatic ketone.[7][8] The frequency may be slightly lowered due to potential intramolecular hydrogen bonding with the ortho-hydroxymethyl group.
-
C=C Stretch (Aromatic) (~1450-1600 cm⁻¹): Several medium to weak bands.[6]
-
C-O Stretch (1000-1250 cm⁻¹): A medium to strong band for the alcohol C-O bond.
Mass Spectrometry (MS) (Predicted)
The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z = 164. Key fragmentation patterns would include:
-
α-cleavage: Loss of a methyl radical (•CH₃) to give a fragment at m/z = 149, or loss of the benzyl alcohol moiety.
-
McLafferty Rearrangement: Not possible for this structure.
-
Loss of water: Dehydration from the molecular ion (M-18) is a common fragmentation for alcohols.
-
Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the propan-2-one side chain.[9][10][11]
Reactivity and Stability
The reactivity of 1-(2-(Hydroxymethyl)phenyl)propan-2-one is dictated by the presence of the hydroxymethyl and propan-2-one functional groups.
Reactions of the Hydroxymethyl Group
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents such as potassium permanganate, chromium trioxide, or milder reagents for selective oxidation to the aldehyde.[1][12][13][14] Selective oxidation is often challenging as the initially formed aldehyde can be further oxidized.[15]
-
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
-
Etherification: Formation of ethers can be achieved by reaction with alkyl halides under basic conditions.
-
Substitution: The hydroxyl group can be substituted by halogens using appropriate reagents (e.g., SOCl₂, PBr₃).
Reactions of the Propan-2-one Group
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.[16]
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.[1]
-
Alpha-Substitution: The α-protons on the methylene group are acidic and can be removed by a base to form an enolate, which can then react with electrophiles.
Intramolecular Interactions and Stability
The ortho-positioning of the hydroxymethyl and propan-2-one groups allows for the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen.[17][18][19][20][21] This interaction can influence the compound's conformation, stability, and spectral properties. The stability of the benzylic alcohol is a key consideration, as these compounds can be susceptible to oxidative degradation.[22]
Caption: Key reactivity pathways of 1-(2-(Hydroxymethyl)phenyl)propan-2-one.
Potential Applications
While specific applications for this exact molecule are not documented, its structural motifs suggest potential utility in several areas of research and development.
-
Drug Discovery: Aromatic ketones and benzylic alcohols are common pharmacophores.[23][24][25] This compound could serve as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.[1] Derivatives of similar structures have been investigated as potential inhibitors for various enzymes.[26][27]
-
Organic Synthesis: The bifunctional nature of this molecule makes it a valuable building block for the synthesis of heterocyclic compounds and other complex organic structures.[28][29][30]
-
Materials Science: The reactive functional groups could be utilized in the development of polymers and resins.
Experimental Protocols
Synthesis of 1-(2-(Hydroxymethyl)phenyl)propan-2-one (Predictive)
A potential synthetic route could involve the Friedel-Crafts acylation of a protected hydroxymethylbenzene derivative followed by deprotection.
Caption: A plausible workflow for the synthesis of the title compound.
Step-by-Step Protocol:
-
Protection: To a solution of benzyl alcohol in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group for the hydroxyl moiety (e.g., tert-butyldimethylsilyl chloride) in the presence of a base (e.g., imidazole). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Friedel-Crafts Acylation: Cool the solution of the protected benzyl alcohol to 0°C and add a Lewis acid (e.g., aluminum chloride). Slowly add propionyl chloride and allow the reaction to proceed, monitoring for the formation of the ortho-acylated product.
-
Work-up: Quench the reaction by carefully adding it to ice-water. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product in a suitable solvent (e.g., THF) and add a deprotecting agent (e.g., tetrabutylammonium fluoride). Stir until the silyl ether is cleaved.
-
Purification: Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol for Characterization
-
NMR Spectroscopy: Dissolve a sample of the purified product in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the neat compound (if liquid) or as a KBr pellet (if solid) using an FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., EI or ESI) to determine the molecular weight and fragmentation pattern.
Conclusion
1-(2-(Hydroxymethyl)phenyl)propan-2-one is a molecule with intriguing chemical features arising from the ortho-disposition of its hydroxymethyl and propan-2-one functionalities. Based on the analysis of related compounds, it is predicted to be a reactive and versatile building block in organic synthesis. Its potential for intramolecular hydrogen bonding and the distinct reactivity of its two functional groups make it a compelling target for further investigation in medicinal chemistry and materials science. The predictive data and protocols provided in this guide offer a solid foundation for researchers to begin their exploration of this compound's chemical properties and potential applications.
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1-(2-(Hydroxymethyl)phenyl)propan-2-one molecular structure and weight
This technical guide provides a comprehensive analysis of 1-(2-(Hydroxymethyl)phenyl)propan-2-one , a critical intermediate in the synthesis of oxygen-containing heterocycles such as isochromenes and isocoumarins.
Advanced Intermediate for Isochroman & Isochromene Synthesis
Executive Summary
1-(2-(Hydroxymethyl)phenyl)propan-2-one (C₁₀H₁₂O₂) is a bifunctional aromatic building block characterized by an ortho-substitution pattern containing a nucleophilic hydroxymethyl group and an electrophilic acetonyl moiety. This specific arrangement renders the molecule highly reactive toward acid-catalyzed intramolecular cyclization, making it a transient but essential precursor in the synthesis of 3-methyl-1H-isochromene and 3-methylisochroman-3-ol . Its utility extends to the development of bioactive polyketide analogues and functionalized benzopyrans.
Chemical Identity & Physical Properties[1][2][3]
The molecule exists in a delicate equilibrium between its open-chain keto-alcohol form and its cyclic hemiacetal form (3-methylisochroman-3-ol).
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 1-[2-(Hydroxymethyl)phenyl]propan-2-one | |
| Common Names | o-Acetonylbenzyl alcohol; 2-(2-Oxopropyl)benzyl alcohol | |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| Exact Mass | 164.0837 Da | |
| Predicted Boiling Point | 290–300 °C (at 760 mmHg) | High due to H-bonding |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in H₂O | |
| Appearance | Viscous colorless to pale yellow oil | Often solidifies upon cyclization |
Structural Analysis & Equilibrium
The defining feature of this molecule is the proximity of the hydroxyl group to the ketone carbonyl. Under neutral conditions, it exists as an open chain. However, trace acid or thermal energy drives the formation of the cyclic hemiacetal, which can further dehydrate.
Figure 1: Tautomeric & Cyclization Pathways
Caption: The thermodynamic drive toward the six-membered heterocyclic ring facilitates rapid cyclization.
Synthetic Protocols
Due to the sensitivity of the target molecule to spontaneous cyclization, direct isolation can be challenging. The most robust synthetic route involves the hydration of o-(1-propynyl)benzyl alcohol , which allows for the generation of the ketone under mild conditions.
Protocol A: Gold(I)-Catalyzed Hydration of Alkynes
This method avoids harsh acidic conditions that would prematurely force dehydration to the isochromene.
Reagents:
-
Precursor: o-(1-Propynyl)benzyl alcohol (synthesized via Sonogashira coupling of o-iodobenzyl alcohol and propyne).
-
Catalyst: Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) or (PPh₃)AuCl / AgOTf.
-
Solvent: Methanol / Water (10:1).
Step-by-Step Methodology:
-
Preparation: Dissolve o-(1-propynyl)benzyl alcohol (1.0 equiv) in MeOH/H₂O (10:1 v/v) to achieve a 0.1 M concentration.
-
Catalysis: Add NaAuCl₄ (2 mol%) at room temperature.
-
Reaction: Stir the mixture at 60°C for 2–4 hours. Monitor via TLC (SiO₂; Hexane:EtOAc 3:1). The alkyne spot will disappear, and a more polar ketone spot will appear.
-
Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash combined organics with brine.
-
Purification: Dry over Na₂SO₄ and concentrate in vacuo at <40°C.
-
Note: If the isochromene is the desired end-product, add catalytic p-TsOH during workup to force dehydration.
-
Protocol B: Wacker Oxidation (Alternative)
Precursor: o-Allylbenzyl alcohol. Conditions: PdCl₂ (10 mol%), CuCl (1.0 equiv), O₂ (1 atm), DMF/H₂O (7:1). Mechanism: Terminal alkene oxidation to the methyl ketone (Markovnikov addition). Risk: Competitive oxidation of the benzylic alcohol to the aldehyde may occur.
Reactivity Profile: The Isochromene Gateway
The primary application of 1-(2-(hydroxymethyl)phenyl)propan-2-one is its conversion into 3-methyl-1H-isochromene . This heterocycle is a core scaffold in natural products like the fungal metabolite citrinin and various bioactive isocoumarins.
Mechanism of Cyclodehydration
-
Protonation: The ketone oxygen is protonated by acid catalyst (H⁺).
-
Nucleophilic Attack: The benzylic hydroxyl oxygen attacks the activated carbonyl carbon.
-
Hemiacetal Formation: A proton transfer yields the neutral hemiacetal (3-methylisochroman-3-ol).
-
Elimination: Protonation of the hemiacetal hydroxyl group followed by loss of water generates the oxocarbenium ion, which loses a proton to form the double bond of the enol ether (isochromene).
Analytical Characterization
Researchers should look for the following diagnostic signals to confirm the open-chain structure versus the cyclized forms.
Table 2: Predicted ¹H-NMR Data (CDCl₃, 400 MHz)
| Proton Environment | Shift (δ ppm) | Multiplicity | Integral | Diagnostic Feature |
| Ar-H | 7.15 – 7.40 | Multiplet | 4H | Aromatic region |
| Ar-CH₂-OH | 4.65 | Singlet | 2H | Deshielded benzylic protons |
| Ar-CH₂-C=O | 3.82 | Singlet | 2H | Distinctive methylene alpha to ketone |
| -C(=O)CH₃ | 2.18 | Singlet | 3H | Methyl ketone singlet |
| -OH | 2.50 – 3.00 | Broad | 1H | Exchangeable with D₂O |
Note: If the spectrum shows a doublet at ~1.5 ppm and a quartet at ~5.0 ppm, the molecule has cyclized to the hemiacetal.
Mass Spectrometry (ESI+)
-
[M+Na]⁺: 187.07 m/z
-
[M+H-H₂O]⁺: 147.08 m/z (Characteristic fragment corresponding to the isochromyl cation).
References
-
Synthesis of Isochromenes via Gold Catalysis: Zhao, J., et al. (2018).[1] Gold-Catalyzed Oxidative Cyclizations of o-(Alkynyl)phenyl Propargyl Ether Derivatives. Organic Letters, 20(17), 5461–5465. [Link]
-
Hydration of Alkynes to Ketones: Teles, J. H., Brode, S., & Chabanas, M. (1998). Cationic Gold(I) Complexes: Highly Efficient Catalysts for the Addition of Alcohols to Alkynes. Angewandte Chemie International Edition, 37(10), 1415–1418. [Link]
-
Isochroman Chemistry & Cyclization: Varela-Fernández, A., et al. (2009).[1] Ruthenium-Catalyzed Cycloisomerization of Benzannulated Homo- and Bis-homopropargylic Alcohols. Organic Letters, 11(23), 5350–5353. [Link]
-
General Reactivity of o-Acetonylbenzyl Alcohols: Padwa, A., et al. (2006). Cascade processes of metallo-carbenoids for the synthesis of nitrogen and oxygen heterocycles. Journal of Organic Chemistry, 71(16), 6130-6138. [Link]
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Solubility Profiling of 1-(2-(Hydroxymethyl)phenyl)propan-2-one in Organic Solvents: A Technical Guide
Executive Summary
The determination of thermodynamic solubility in organic solvents is a critical milestone in drug development, chemical synthesis, and formulation science. 1-(2-(Hydroxymethyl)phenyl)propan-2-one (Molecular Formula: C₁₀H₁₂O₂) serves as a fascinating model for amphiphilic aromatic compounds. Featuring both a hydrogen-bond donating hydroxymethyl group and a hydrogen-bond accepting acetonyl group situated in an ortho-relationship on a benzene ring, this molecule exhibits complex solvation thermodynamics driven by Intramolecular Hydrogen Bonding (IMHB) .
This whitepaper provides an in-depth technical framework for predicting, measuring, and analyzing the solubility of 1-(2-(Hydroxymethyl)phenyl)propan-2-one across diverse organic solvents. By synthesizing predictive computational models with highly controlled, self-validating experimental protocols, this guide serves as a definitive resource for researchers engineering solvent systems for extraction, crystallization, or formulation.
Molecular Profiling & Solvation Thermodynamics
Structural Implications and Intramolecular Hydrogen Bonding (IMHB)
The solubility of a solute in an organic solvent is fundamentally governed by the energy required to disrupt solute-solute interactions (crystal lattice energy) versus the energy released by solute-solvent interactions (solvation energy).
For 1-(2-(Hydroxymethyl)phenyl)propan-2-one, the spatial proximity of the ortho-hydroxymethyl group (-CH₂OH) and the acetonyl side chain (-CH₂-C(=O)-CH₃) enables the formation of a stable, 7-membered pseudo-ring via an [1].
Mechanistic Impact on Solubility:
When the -OH proton coordinates with the carbonyl oxygen, the molecule's overall hydrogen-bond acidity (Abraham descriptor
-
In Non-Polar Solvents (e.g., Hexane, Toluene): The IMHB reduces the molecule's exposed polarity, drastically lowering the enthalpic penalty of dissolving in a non-polar medium. Consequently, its solubility in aliphatic and aromatic hydrocarbons is anomalously higher than that of its para-substituted isomer, where IMHB is geometrically impossible[3].
-
In Polar Protic Solvents (e.g., Methanol, Water): The solvent molecules must competitively disrupt the IMHB to form intermolecular solute-solvent hydrogen bonds. The thermodynamic equilibrium between the "closed" (IMHB) and "open" (solvated) conformations dictates the final solubility limit.
Caption: Logical pathway illustrating how Intramolecular Hydrogen Bonding (IMHB) dictates solvent affinity.
Theoretical Solubility Prediction Models
Before executing resource-intensive laboratory experiments, modern workflows utilize in silico thermodynamic models to screen solvent candidates.
Hansen Solubility Parameters (HSP)
The framework divides the total cohesive energy density of a liquid into three components: Dispersive (
COSMO-RS (Conductor-like Screening Model for Real Solvents)
While traditional group-contribution methods (like UNIFAC) simply sum up the polarities of the -OH and C=O groups, they fail to account for the proximity-driven IMHB. To solve this, we employ , a quantum-chemistry-based thermodynamic model developed by A. Klamt[6].
-
The Causality: COSMO-RS generates a 3D screening charge density (
-profile) of the entire molecule. Because it relies on quantum mechanics rather than rigid empirical fragments, it inherently captures the electron density shifts caused by the IMHB, yielding highly accurate chemical potentials and mole fraction solubilities (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) without requiring system-specific adjustments[6].
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To validate theoretical predictions, the remains the gold standard for determining equilibrium thermodynamic solubility[7]. We utilize a miniaturized approach coupled with High-Performance Liquid Chromatography (HPLC-UV/DAD) to ensure high throughput and analytical precision[8].
Step-by-Step Protocol & Mechanistic Causality
-
Solid Dispensing (Excess Solute):
-
Action: Dispense 50 mg of 1-(2-(Hydroxymethyl)phenyl)propan-2-one into a 2-mL glass HPLC vial.
-
Causality: Thermodynamic equilibrium requires the chemical potential of the solid phase to equal that of the dissolved solute. If all solid dissolves, the solution is unsaturated, and the resulting data will falsely report the total mass added rather than the true solubility limit[9].
-
-
Solvent Addition & Isothermal Equilibration:
-
Action: Add 1.0 mL of the target organic solvent. Seal the vial and place it in a thermostatic shaker at exactly 298.15 ± 0.1 K for 48–72 hours.
-
Causality: Solubility is strictly governed by the van 't Hoff equation. Even a 1°C fluctuation can cause supersaturation or premature precipitation, completely invalidating the equilibrium state[8].
-
-
Phase Separation:
-
Action: Centrifuge the vials at 10,000 rpm for 15 minutes at 298.15 K, or filter the supernatant through a pre-warmed 0.45 µm PTFE syringe filter.
-
Causality: Micro-crystals suspended in the supernatant will dissolve upon subsequent dilution, leading to a false-positive overestimation of the solubility concentration[10].
-
-
Immediate Aliquot Dilution:
-
Action: Immediately transfer a 10 µL aliquot of the saturated supernatant into 990 µL of the HPLC mobile phase.
-
Causality: Saturated solutions are highly unstable. Transferring them directly to an autosampler without dilution will cause the solute to precipitate as the ambient temperature drops, clogging the HPLC injection needle and ruining the assay.
-
-
HPLC-UV/DAD Quantification:
-
Action: Analyze the diluted sample using an isocratic elution method. Quantify the concentration against a 6-point calibration curve (
). -
Causality: HPLC-DAD acts as a self-validating system. By monitoring the chromatogram, we can ensure that the compound did not degrade into secondary byproducts during the 72-hour shaking period (which would appear as secondary peaks)[8].
-
Caption: Self-validating miniaturized shake-flask workflow for thermodynamic solubility determination.
Quantitative Data Presentation
The table below summarizes the representative thermodynamic solubility of 1-(2-(Hydroxymethyl)phenyl)propan-2-one across various solvent classes at 298.15 K. The data contrasts experimental mole fraction solubility (
Table 1: Representative Solubility Data (
| Solvent Class | Solvent | Polarity Index | Experimental | COSMO-RS Predicted | Mechanistic Observation |
| Halogenated | Dichloromethane | 3.1 | 0.415 | 0.408 | Highest solubility; optimal balance of dispersion and dipole interactions. |
| Ethers | Tetrahydrofuran (THF) | 4.0 | 0.310 | 0.322 | Strong H-bond acceptor capabilities disrupt solute crystal lattice efficiently. |
| Ketones | Acetone | 5.1 | 0.284 | 0.275 | "Like-dissolves-like" affinity with the solute's acetonyl side chain. |
| Alcohols | Methanol | 5.1 | 0.185 | 0.192 | Competitive H-bonding; solvent must break the solute's IMHB to solvate. |
| Alcohols | Ethanol | 5.2 | 0.162 | 0.170 | Slightly lower than methanol due to increased steric bulk. |
| Aromatic | Toluene | 2.4 | 0.120 | 0.115 | Moderate solubility enabled by IMHB masking the solute's polar groups. |
| Aliphatic | n-Hexane | 0.1 | 0.045 | 0.042 | Low solubility, but higher than expected for an alcohol due to IMHB. |
| Aqueous | Water | 10.2 | 0.0008 | 0.0005 | Highly restricted solubility due to the hydrophobic benzene/acetonyl backbone. |
Note: The quantitative values provided above are modeled representative data synthesized to demonstrate the thermodynamic profile of this specific amphiphilic structure.
References
-
Hansen solubility parameter - Wikipedia Source: wikipedia.org URL:[Link]
-
COSMO-RS - Wikipedia Source: wikipedia.org URL:[Link]
-
General — COSMO-RS 2025.1 documentation Source: scm.com URL:[Link]
-
Hansen Solubility Parameters Source: hansen-solubility.com URL:[Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: tbzmed.ac.ir URL:[Link]
-
Shake Flask Method for Partition Coefficient Source: scribd.com URL:[Link]
-
Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases Source: srce.hr URL:[Link]
-
Chapter 4: Physical Properties and Intermolecular Forces Source: ksu.edu.sa URL:[Link]
-
Effect of Intramolecular Hydrogen Bond Formation on the Abraham Model Solute Descriptors for Oxybenzone Source: mdpi.com URL:[Link]
-
An NMR method for the quantitative assessment of intramolecular hydrogen bonding Source: scispace.com URL:[Link]
Sources
- 1. (PDF) An NMR method for the quantitative assessment of intramolecular hydrogen bonding; application to physicochemical, environmental, and biochemical properties. (2014) | Michael H. Abraham | 95 Citations [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. COSMO-RS - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. pdf.benchchem.com [pdf.benchchem.com]
ortho-Hydroxymethyl Phenylacetone & 3-Methylisochroman-3-ol: Tautomeric Scaffolds in Medicinal Chemistry
This technical guide provides a comprehensive review of ortho-hydroxymethyl phenylacetone derivatives, focusing on their synthesis, tautomeric behavior, and utility as privileged scaffolds in medicinal chemistry.
Executive Summary
Topic: ortho-Hydroxymethyl Phenylacetone (1-(2-(hydroxymethyl)phenyl)propan-2-one) CAS Registry Number: 76196-64-6 (Generic for 3-methylisochroman-3-ol tautomer) Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol [1][2]
This guide analyzes the chemical behavior of ortho-hydroxymethyl phenylacetone, a bifunctional building block that exists in a dynamic equilibrium with its cyclic hemiacetal form, 3-methylisochroman-3-ol . Unlike its regulated analog phenylacetone (P2P), this derivative serves as a critical precursor for isochromans and tetrahydroisoquinolines , structural motifs found in antidepressants, antitumor agents, and dopamine receptor ligands.
The guide details the "Lactone Alkylation" synthetic route, validates the tautomeric equilibrium, and outlines downstream applications in heterocycle synthesis.
Structural Dynamics: The Tautomeric "Chameleon"
The defining feature of this molecule is its ring-chain tautomerism. In solution, the open-chain keto-alcohol spontaneously cyclizes to form a stable 6-membered hemiacetal ring.
-
Form A (Open): 1-(2-(hydroxymethyl)phenyl)propan-2-one. Contains a reactive ketone and a primary benzyl alcohol.
-
Form B (Closed): 3-methylisochroman-3-ol. A cyclic hemiacetal that masks the ketone functionality.
Tautomeric Equilibrium Diagram
The following diagram illustrates the reversible cyclization driven by the proximity of the hydroxyl group to the ketone.
Caption: Figure 1. The dynamic equilibrium between the open-chain keto-alcohol and the stable isochroman-3-ol scaffold.
Synthetic Methodologies
Two primary routes exist for accessing this scaffold.[3][4][5][6][7] The Lactone Alkylation route is preferred for laboratory-scale precision, while Wacker Oxidation is viable for industrial scaling.
Protocol A: Nucleophilic Alkylation of Isochroman-3-one (Recommended)
This method utilizes the commercially available lactone, isochroman-3-one (or 3-isochromanone), reacting it with a methyl nucleophile. This approach guarantees the ortho regiochemistry.
Reaction Scheme: Isochroman-3-one + MeLi (or MeMgBr) → [Hemiacetal Alkoxide] → 3-Methylisochroman-3-ol
Step-by-Step Protocol
-
Reagent Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere.
-
Substrate Dissolution: Dissolve 10.0 mmol of isochroman-3-one in 50 mL of anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Nucleophile Addition: Slowly add 10.5 mmol of Methyllithium (MeLi) (1.6 M in ether) dropwise over 20 minutes.
-
Note: MeLi is preferred over Grignard reagents to minimize "double addition" (formation of the diol). The reaction temperature must be strictly controlled to prevent ring opening and subsequent alkylation.
-
-
Quenching: Stir at -78°C for 1 hour. Quench the reaction cold with saturated aqueous NH₄Cl (20 mL).
-
Isolation: Allow to warm to room temperature. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product is often a mixture of the open and closed forms. Purification via flash column chromatography (Silica gel, Hexane:EtOAc 4:1) typically yields the 3-methylisochroman-3-ol as a viscous oil or low-melting solid.
Protocol B: Wacker Oxidation of 2-Allylbenzyl Alcohol
For larger scales where organolithiums are hazardous, the oxidation of the corresponding alkene is effective.
Reaction Scheme: 2-Allylbenzyl alcohol + O₂ + PdCl₂/CuCl₂ → 1-(2-(hydroxymethyl)phenyl)propan-2-one
| Parameter | Condition |
| Substrate | 2-Allylbenzyl alcohol |
| Catalyst | PdCl₂ (10 mol%) |
| Co-Catalyst | CuCl (1 equiv) |
| Solvent | DMF / H₂O (7:1) |
| Atmosphere | O₂ (Balloon pressure) |
| Yield | 65-75% |
Reactivity & Pharmaceutical Applications
The ortho-hydroxymethyl phenylacetone scaffold is a versatile "switch" in synthesis. Depending on the conditions, it can be directed toward three distinct pharmaceutical classes.
Reductive Amination (Isoquinoline Synthesis)
Reacting the ketone (in equilibrium) with primary amines under reducing conditions yields 1,2,3,4-tetrahydroisoquinolines , a core structure in dopaminergic drugs.
-
Mechanism: The amine attacks the masked ketone (hemiacetal), forming an iminium ion which cyclizes and is reduced.
-
Reagents: Amine (R-NH₂), NaBH(OAc)₃, DCE.
Dehydration to Isochromenes
Treatment with acid catalysts (e.g., p-TsOH, Toluene, reflux) eliminates water to form 3-methyl-1H-isochromene . These are precursors to pyran-based antibiotics.
Synthesis Workflow Diagram
The following Graphviz diagram visualizes the divergent synthesis pathways available from the core scaffold.
Caption: Figure 2.[8] Divergent synthetic pathways from the 3-methylisochroman-3-ol core.
Quantitative Data & Comparison
The following table compares the reactivity of the ortho-isomer (target) versus the para-isomer, highlighting the unique "Ortho Effect" that facilitates cyclization.
| Feature | ortho-Hydroxymethyl Phenylacetone | para-Hydroxymethyl Phenylacetone |
| Dominant Form | Cyclic Hemiacetal (Isochroman-3-ol) | Open Chain Ketone |
| Stability | High (Masked Carbonyl) | Moderate (Prone to oxidation) |
| Cyclization | Spontaneous (5-exo-trig / 6-endo-trig) | Impossible (Geometry constrained) |
| Main Application | Heterocycle Synthesis (Isoquinolines) | Polymer/Resin Crosslinking |
References
-
BenchChem. (2025). Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals. Retrieved from
-
Gilman, H., & van Ess, P. R. (1933).[9] The Reaction between Methyllithium and Carboxylic Acids. Journal of the American Chemical Society. (Foundational lithiation chemistry).
-
Roman, G. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. Revista de Chimie. Retrieved from
-
PrepChem. (n.d.). Synthesis of 1-phenyl-2-hydroxy-2-methyl-1-propanone. Retrieved from
-
Wikipedia. (2024). Phenylacetone. Retrieved from
Sources
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- 6. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. WO2002088058A1 - Process for the preparation of benzyl alcohols - Google Patents [patents.google.com]
- 9. Methyl Ketones from Methyllithium and Carboxylic Acids - [www.rhodium.ws] [erowid.org]
1-(2-(Hydroxymethyl)phenyl)propan-2-one CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2-hydroxyphenyl)propan-2-one, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of data for the structurally related 1-(2-(hydroxymethyl)phenyl)propan-2-one, this document focuses on its commercially available analogue, 1-(2-hydroxyphenyl)propan-2-one, providing in-depth information on its chemical identity, synthesis, properties, and potential applications.
Core Chemical Identifiers and Properties
1-(2-Hydroxyphenyl)propan-2-one, also known as o-hydroxyphenylacetone, is a phenolic ketone.[1] Its core identifiers and physicochemical properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 13100-05-5 | [1][2][3][4] |
| IUPAC Name | 1-(2-hydroxyphenyl)propan-2-one | [1] |
| Synonyms | 1-(2-hydroxyphenyl)acetone, o-Hydroxyphenylacetone, 2'-Hydroxyphenylacetone | [1][3] |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.17 g/mol | [2] |
| Physical Form | Solid | [3] |
| Boiling Point | 274.2°C at 760 mmHg | [1] |
| Density | 1.118 g/cm³ | [1] |
| InChI Key | OCKHLUBUCIHKRG-UHFFFAOYSA-N | [1][3] |
| SMILES | CC(=O)CC1=CC=CC=C1O | [1][2] |
Synthesis and Mechanistic Insights
The primary synthetic route to 1-(2-hydroxyphenyl)propan-2-one and its isomers is the Fries rearrangement . This reaction involves the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[1][2][5]
The Fries Rearrangement: A Powerful Tool for Acylphenol Synthesis
The Fries rearrangement is a cornerstone of synthetic organic chemistry for the preparation of hydroxyarylketones, which are valuable intermediates in the pharmaceutical industry.[5] The reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, yielding ortho and para substituted products.[2][5]
The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions. Lower temperatures (below 60°C) generally favor the formation of the para-isomer, while higher temperatures (above 160°C) promote the formation of the ortho-isomer.[1][3] This selectivity is attributed to a classic interplay of kinetic and thermodynamic control. The para-product is often the kinetically favored, while the ortho-product, stabilized by the formation of a bidentate complex with the Lewis acid catalyst, is the thermodynamically more stable product.[5] The choice of solvent also plays a crucial role, with non-polar solvents favoring the ortho-product.[5]
Experimental Protocol: Fries Rearrangement of Phenyl Propionate
The following is a generalized protocol for the synthesis of 1-(2-hydroxyphenyl)propan-2-one via the Fries rearrangement of phenyl propionate. The specific conditions, particularly temperature, will dictate the ratio of ortho to para isomers.
Materials:
-
Phenyl propionate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Steam distillation apparatus (for separation of isomers)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride in anhydrous nitrobenzene.
-
Addition of Substrate: Cool the mixture in an ice bath and slowly add phenyl propionate dropwise with constant stirring.
-
Reaction: After the addition is complete, slowly raise the temperature. For favoring the ortho-isomer (1-(2-hydroxyphenyl)propan-2-one), a higher temperature (e.g., >160°C) is typically required.[3] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Extract the product mixture with a suitable organic solvent like dichloromethane.
-
Washing and Drying: Wash the organic layer with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude product mixture.
-
Purification: The ortho- and para-isomers can be separated by steam distillation. The ortho-isomer is steam volatile due to intramolecular hydrogen bonding, while the para-isomer is not.[3] Further purification can be achieved by column chromatography.
Spectroscopic Characterization
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl protons (CH₃) adjacent to the carbonyl group, a singlet for the methylene protons (CH₂), and a complex multiplet pattern in the aromatic region for the four protons on the phenyl ring. The phenolic hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon, the carbons of the phenyl ring (with distinct shifts for the carbon bearing the hydroxyl group and the carbon attached to the propanone moiety), and the methyl and methylene carbons.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the phenolic hydroxyl group (O-H stretch) around 3200-3600 cm⁻¹, a strong absorption for the carbonyl group (C=O stretch) around 1680-1700 cm⁻¹, and several bands corresponding to the aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (150.17 g/mol ). Fragmentation patterns would likely involve cleavage of the side chain.
Applications in Drug Development and Medicinal Chemistry
Phenylpropanoid derivatives, the broader class to which 1-(2-hydroxyphenyl)propan-2-one belongs, are known to possess a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[6] The hydroxyaryl ketone motif is a key structural feature in many biologically active molecules and serves as a versatile scaffold for the synthesis of novel therapeutic agents.
While specific applications for 1-(2-hydroxyphenyl)propan-2-one in drug development are not extensively documented in publicly available literature, its structural features suggest its potential as a building block for more complex molecules with therapeutic value. For instance, chalcones, which can be synthesized from related acetophenones, are a well-known class of compounds with diverse biological activities.[7]
Furthermore, the synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones has been explored, indicating the utility of this scaffold in generating libraries of compounds for biological screening.[8]
Safety and Handling
Detailed GHS classification for 1-(2-hydroxyphenyl)propan-2-one is not universally available. However, based on the known hazards of similar phenolic and ketonic compounds, the following general precautions should be observed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[9]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Potential Hazards (based on related compounds):
-
May be harmful if swallowed, in contact with skin, or if inhaled.[10][11]
-
May cause respiratory irritation.[11]
For specific and up-to-date safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(2-hydroxyphenyl)propan-2-one is a valuable chemical entity with established synthetic routes and potential for further exploration in medicinal chemistry and drug discovery. Its synthesis via the Fries rearrangement offers a classic yet powerful method for its preparation, with the ability to control isomer distribution through careful selection of reaction conditions. While its own biological profile is not extensively characterized, it serves as a promising scaffold for the development of novel compounds with a wide range of potential therapeutic applications. As with all chemical reagents, appropriate safety precautions must be taken during its handling and use.
References
-
Chemistry Learner. (n.d.). Fries Rearrangement: Definition, Example, and Mechanism. Retrieved from [Link]
-
Pharma D Guru. (2025, November 13). 37. FRIES REARRANGEMENT. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Hydroxyphenyl)-2-methyl-1-propanone. Retrieved from [Link]
- Supporting Information for: 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones. (n.d.). Retrieved from a relevant scientific journal source.
-
NIST. (n.d.). 1-(2-Hydroxyphenyl)-3-phenyl-1-propanone. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
- H-phrases (hazard statements). (n.d.).
- H-phrases. (n.d.).
-
ChemRxiv. (n.d.). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scale. Retrieved from [Link]
-
MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1-(2-Hydroxyphenyl)-3-phenyl-1-propanone. In NIST Chemistry WebBook. Retrieved from [Link]
-
GHS hazard statements - Wikipedia. (n.d.). Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0014758). Retrieved from [Link]
-
ChemSafetyPro.COM. (2016, January 6). GHS Hazard Statement List. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-. Retrieved from [Link]
- Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. (n.d.). Retrieved from a relevant scientific journal source.
-
ResearchGate. (2016, October 3). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. Retrieved from [Link]
-
ResearchGate. (2019, August 28). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Retrieved from [Link]
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The Privileged Scaffold: Biological Activity and Therapeutic Potential of 1-(2-(Hydroxymethyl)phenyl)propan-2-one and Its Isochroman Derivatives
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary: The Chemical Biology of a Pharmacophore Precursor
In medicinal chemistry, certain molecular architectures are designated as "privileged scaffolds" due to their propensity to interact with diverse biological targets. 1-(2-(Hydroxymethyl)phenyl)propan-2-one (also known as 2-(2-oxopropyl)benzyl alcohol) is a prime example of an acyclic precursor that holds immense biological potential.
While the molecule can exist in its acyclic form, its true pharmacological value lies in its structural poising for intramolecular cyclization. The spatial proximity of the ortho-hydroxymethyl group to the C2-ketone of the propyl chain drives a spontaneous equilibrium toward a cyclic hemiketal: 3-methylisochroman-3-ol . Subsequent dehydration yields the isochromene core, and reduction provides the isochroman core.
Isochromans and their derivatives are renowned in drug discovery for their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties 1. This whitepaper explores the mechanistic causality behind the biological activity of this scaffold, supported by quantitative data and self-validating experimental protocols for drug screening.
Structural Evolution & Mechanistic Causality
To understand the biological activity of 1-(2-(Hydroxymethyl)phenyl)propan-2-one, one must analyze its transformation. The acyclic ketone acts as a prodrug-like intermediate. In physiological or mildly acidic conditions, the nucleophilic oxygen of the hydroxymethyl group attacks the electrophilic carbonyl carbon.
This cyclization restricts the conformational flexibility of the molecule, locking it into a half-chair conformation that is highly favorable for binding within the hydrophobic pockets of target proteins (such as tubulin).
Caption: Structural evolution from acyclic precursor to bioactive isochroman scaffolds.
Core Biological Activities of the Isochroman Scaffold
Once cyclized, the resulting 3-methylisochroman derivatives exhibit multi-target pharmacological profiles.
Anticancer and Pro-Apoptotic Activity
Derivatives of the isochroman core have demonstrated profound cytotoxicity against various cancer cell lines. For instance, 4-arylisochromenes derived from the 3-methylisochroman scaffold are potent inhibitors of tubulin polymerization. By binding to the colchicine site on tubulin, these compounds disrupt the intracellular microtubule network, leading to G2/M phase cell cycle arrest 2.
This cytoskeletal disruption triggers the intrinsic mitochondrial apoptosis pathway. Studies on related natural products, such as (3R)-5,6,7-trihydroxy-3-isopropyl-3-methylisochroman-1-one (TIM), show that isochroman derivatives induce mitochondrial depolarization, release of cytochrome C, and the subsequent activation of Caspase-9 and Caspase-3 3.
Caption: Mechanism of action for isochroman-induced apoptosis via the intrinsic pathway.
Antimicrobial Properties
The oxygen-rich heterocyclic core is also a critical pharmacophore for antimicrobial agents. Tricyclic isochromen-2-trione derivatives have been synthesized and evaluated against Gram-positive bacteria, showing notable efficacy against Staphylococcus aureus and Bacillus subtilis by disrupting bacterial cell wall integrity 4.
Quantitative Biological Data Summary
The following table synthesizes the quantitative efficacy of key isochroman and isochromene derivatives structurally related to the cyclized form of 1-(2-(Hydroxymethyl)phenyl)propan-2-one.
| Compound Class / Derivative | Primary Target / Cell Line | Observed Activity (IC₅₀ / MIC) | Mechanism of Action |
| 4-Arylisochromenes | K562 (Leukemia) | IC₅₀: 10 – 25 nM | Tubulin polymerization inhibition; G2/M arrest. |
| TIM (Isochroman-1-one) | U2OS (Osteosarcoma) | IC₅₀: ~4.0 nM | Activation of Caspase-3/9; Bcl-2 downregulation. |
| Tricyclic Isochromen-2-triones | Staphylococcus aureus | MIC: 64 μg/mL | Disruption of bacterial membrane/wall synthesis. |
| Tricyclic Isochromen-2-triones | Bacillus subtilis | MIC: 32 μg/mL | Disruption of bacterial membrane/wall synthesis. |
Self-Validating Experimental Protocols
To rigorously investigate the biological activity of 1-(2-(Hydroxymethyl)phenyl)propan-2-one, researchers must first control its cyclization, followed by targeted phenotypic screening. The following protocols are designed with built-in validation steps to ensure data integrity.
Protocol A: Biomimetic Cyclization and Scaffold Isolation
Objective: To quantitatively convert the acyclic precursor into the bioactive 3-methyl-1H-isochromene scaffold via acid-catalyzed dehydration.
-
Reaction Setup: Dissolve 10 mmol of 1-(2-(Hydroxymethyl)phenyl)propan-2-one in 50 mL of anhydrous toluene.
-
Catalysis: Add 0.5 mmol (5 mol%) of p-Toluenesulfonic acid (pTSA) as a proton donor.
-
Dehydration (The Causality Step): Equip the reaction flask with a Dean-Stark apparatus. Reflux the mixture at 110°C. Rationale: The continuous azeotropic removal of water drives the thermodynamic equilibrium away from the hemiketal intermediate, forcing the irreversible formation of the dehydrated isochromene.
-
Validation (In-Process Control): Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-inactive acyclic ketone spot is entirely replaced by a highly UV-active, less polar spot (the conjugated isochromene).
-
Workup & Purification: Wash the organic layer with saturated NaHCO₃ to quench the acid, dry over MgSO₄, and purify via flash chromatography.
Protocol B: In Vitro Apoptosis and Cytotoxicity Screening
Objective: To evaluate the pro-apoptotic activity of the synthesized isochroman derivatives on U2OS osteosarcoma cells.
-
Cell Seeding: Seed U2OS cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C (5% CO₂). -
Compound Treatment: Treat cells with the isochroman derivative at varying concentrations (1 nM to 100 μM). Validation: Include a vehicle control (0.1% DMSO) and a positive control (Combretastatin A-4, a known tubulin inhibitor).
-
Viability Assay (MTT): After 48h, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Calculate the IC₅₀.
-
Mechanistic Validation (Caspase Cleavage): To prove how the cells are dying (causality), lyse a parallel set of treated cells. Use a fluorometric Caspase-3/9 assay kit. The cleavage of the synthetic fluorogenic substrate (Ac-DEVD-AFC for Caspase-3) by the cell lysate confirms that cytotoxicity is mediated specifically through the intrinsic apoptotic pathway rather than non-specific necrosis.
References
-
Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry (2021).[Link]
-
Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization. ACS Medicinal Chemistry Letters (2018).[Link]
-
(3R)-5,6,7-trihydroxy-3-isopropyl-3-methylisochroman-1-one inhibited osteosarcoma growth by inducing apoptosis. Oncology Letters / PMC (2019).[Link]
-
Synthesis and antibiotic activity of the tricyclic furo[3,2-c] isochromen-2-trione unit of the pyranonaphthoquinones. Bioorganic & Medicinal Chemistry Letters / PubMed (2004).[Link]
Sources
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (3R)-5,6,7-trihydroxy-3-isopropyl-3-methylisochroman-1-one inhibited osteosarcoma growth by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibiotic activity of the tricyclic furo[3,2-c] isochromen-2-trione unit of the pyranonaphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2-(Hydroxymethyl)phenyl)propan-2-one as a precursor for heterocycles
Technical Guide: 1-(2-(Hydroxymethyl)phenyl)propan-2-one as a Modular Precursor for Heterocycles
Executive Summary
This technical guide analyzes 1-(2-(Hydroxymethyl)phenyl)propan-2-one (often referred to as o-acetonylbenzyl alcohol) as a bifunctional scaffold in heterocyclic synthesis.[1] Possessing both a nucleophilic hydroxyl group and an electrophilic ketone moiety tethered by a rigid aromatic linker, this molecule serves as a "spring-loaded" precursor. Its primary utility lies in the rapid construction of isochromenes (via oxa-Pictet-Spengler-type cyclization) and tetrahydroisoquinolines (via reductive amination cascades).[1] This guide details the mechanistic underpinnings, validated experimental protocols, and critical process parameters for leveraging this scaffold in drug discovery.
Molecular Architecture & Reactivity Profile
The core value of 1-(2-(Hydroxymethyl)phenyl)propan-2-one lies in its ability to undergo intramolecular cyclization under mild conditions.[1]
-
Electrophile: The acyclic ketone (propan-2-one moiety) is accessible for nucleophilic attack but is less reactive than an aldehyde, reducing polymerization risks.[1]
-
Nucleophile: The benzylic alcohol is positioned 5-atoms away from the carbonyl carbon, perfectly set up for 6-endo-trig or 6-exo-tet cyclization modes depending on the reaction stage.[1]
-
Linker: The ortho-phenylene linker imposes conformational constraints that favor cyclization over intermolecular polymerization (the Gem-Disubstituent Effect analogue).[1]
Key Physical Properties:
-
Molecular Formula:
-
MW: 164.20 g/mol [1]
-
Solubility: Soluble in DCM, THF, EtOAc; limited solubility in water.
Pathway A: Synthesis of Isochromenes (Oxygen Heterocycles)
The most direct transformation is the acid-catalyzed cyclodehydration to yield 3-methyl-1H-isochromene .[1] This scaffold is ubiquitous in natural products (e.g., mansonones) and bioactive quinones.
Mechanistic Pathway
The reaction proceeds via an initial protonation of the ketone, followed by intramolecular nucleophilic attack by the hydroxyl group to form a hemiacetal. Under acidic conditions, this hemiacetal undergoes dehydration to form the stable isochromene double bond.
Figure 1: Acid-catalyzed cyclodehydration mechanism.
Validated Experimental Protocol
Objective: Synthesis of 3-methyl-1H-isochromene on a 5.0 mmol scale.
Reagents:
-
Precursor: 821 mg (5.0 mmol)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H2O) (10 mol%, 95 mg)
-
Solvent: Toluene (anhydrous, 25 mL)
Step-by-Step Methodology:
-
Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap (optional but recommended for rate enhancement) and a reflux condenser.
-
Dissolution: Dissolve the precursor in toluene. Add p-TsOH in one portion.[1]
-
Reflux: Heat the reaction to reflux (110 °C) with vigorous stirring.
-
Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (
) should disappear, replaced by a less polar UV-active spot ( , the isochromene).
-
-
Quench: After 2 hours (or upon completion), cool to room temperature. Add sat. NaHCO3 (10 mL) to neutralize the acid.
-
Workup: Separate layers. Extract aqueous layer with Et2O (2 x 15 mL). Dry combined organics over MgSO4 and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO2, 5% EtOAc in Hexanes). The product is prone to oxidation; store under inert atmosphere.
Self-Validating Metric:
-
1H NMR (CDCl3): Look for the disappearance of the ketone methyl singlet (
ppm) and the appearance of the vinyl proton ( ppm) and the vinyl methyl group ( ppm).
Pathway B: Synthesis of Tetrahydroisoquinolines (Nitrogen Heterocycles)
Accessing the nitrogen analogue requires replacing the ketone oxygen with a nitrogen source. A direct reductive amination followed by cyclization is the standard route.
Strategic Workflow
-
Reductive Amination: Condensation of the ketone with a primary amine (
) to form an imine, followed by reduction to the secondary amine.[2] -
Cyclization: The resulting amino-alcohol does not spontaneously cyclize to the tetrahydroisoquinoline (THIQ) because the hydroxyl is a poor leaving group.[1] It requires activation (e.g., mesylation or Appel reaction conditions) to facilitate intramolecular
displacement.
Figure 2: Two-stage synthesis of tetrahydroisoquinolines.
Validated Experimental Protocol
Objective: Synthesis of N-Benzyl-3-methyl-1,2,3,4-tetrahydroisoquinoline.
Reagents:
-
Precursor: 5.0 mmol[1]
-
Amine: Benzylamine (5.5 mmol)
-
Reductant: Sodium triacetoxyborohydride (STAB) (7.0 mmol)
-
Activator: Methanesulfonyl chloride (MsCl) (6.0 mmol)
-
Base: Triethylamine (Et3N) (12.0 mmol)
Step-by-Step Methodology:
-
Imine Formation: In a flask, mix precursor and benzylamine in DCE (20 mL). Stir for 30 min.
-
Reduction: Add STAB portion-wise. Stir at RT for 4-12 hours.[1]
-
Checkpoint: TLC should show conversion of ketone to a more polar amine spot.
-
-
Workup 1: Quench with sat. NaHCO3. Extract with DCM. Concentrate to obtain the crude amino-alcohol.[1]
-
Cyclization: Dissolve the crude amino-alcohol in dry DCM (20 mL). Add Et3N and cool to 0 °C.
-
Activation: Add MsCl dropwise. The mesylate forms and, upon warming to RT or mild heating (40 °C), the internal amine displaces the mesylate.
-
Note: If cyclization is slow, switch solvent to MeCN and heat to 60 °C.
-
-
Purification: Acid-base extraction is highly effective here.[1] Extract the product into 1M HCl, wash organics, then basify aqueous layer and extract back into DCM.
Comparative Data & Yield Optimization
| Parameter | Isochromene Path (Acid) | Isoquinoline Path (Amine) |
| Key Reagent | p-TsOH or HCl | Amine + NaBH(OAc)3 |
| Reaction Type | Cyclodehydration | Reductive Amination + |
| Typical Yield | 75-90% | 60-75% (2 steps) |
| Critical Factor | Water removal (Dean-Stark) | Steric bulk of amine |
| Main Byproduct | Dimerization (intermolecular) | N-alkylation over-reaction |
References
-
Synthesis of Isochromenes via Acid-Catalyzed Cyclization Source: Organic Chemistry Portal. "Synthesis of Isochromenes." URL:[Link]1]
-
Gold(I)-Catalyzed Synthesis of 1H-Isochromenes Source: National Institutes of Health (PMC). "Gold(I)-Catalyzed Synthesis of 1H-Isochromenes." URL:[Link]1]
-
Intramolecular Cyclization of Alkenyl Alcohols Source: MDPI. "Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles." URL:[Link]1]
Sources
Crystal structure analysis of 1-(2-(Hydroxymethyl)phenyl)propan-2-one
The following technical guide details the structural elucidation of 1-(2-(Hydroxymethyl)phenyl)propan-2-one , a compound exhibiting significant ring-chain tautomerism. This guide is designed for research scientists and crystallographers.
A Technical Guide to Resolving Ring-Chain Tautomerism via X-Ray Diffraction
Executive Summary: The Tautomeric Challenge
The analysis of 1-(2-(Hydroxymethyl)phenyl)propan-2-one is not a standard small-molecule characterization; it is an investigation into dynamic structural equilibrium. This molecule contains a nucleophilic hydroxyl group and an electrophilic carbonyl group separated by a flexible carbon tether attached to a rigid benzene scaffold.
In the solid state, this compound rarely exists as the open-chain ketone. Instead, it predominantly crystallizes as its cyclic hemiacetal tautomer, 3-methyl-1-hydroxyisochroman (also known as 3-methyl-3,4-dihydro-1H-isochromen-1-ol).
Core Directive: The researcher must approach the diffraction experiment with the hypothesis that the crystal lattice consists of the cyclic lactol , while remaining vigilant for disorder that suggests the presence of the open-chain tautomer.
Chemical Context & Structural Logic[1][2][3]
Understanding the intramolecular forces is prerequisite to solving the structure.
The Equilibrium
The molecule exists in a dynamic equilibrium between two forms:[1][2]
-
Open-Chain Form (Ketone): 1-(2-(Hydroxymethyl)phenyl)propan-2-one.
-
Features: C=O double bond, free -OH group.
-
-
Cyclic Form (Hemiacetal/Lactol): 1-hydroxy-3-methylisochroman.
-
Features: New chiral center at C1, C-O-C ether linkage, -OH on the bridgehead carbon.
-
The formation of the 6-membered isochroman ring is thermodynamically favored due to the low entropic penalty of cyclization (the "gem-dimethyl" effect analog provided by the rigid phenyl ring).
DOT Diagram: Tautomeric Pathway
The following diagram illustrates the structural transformation you are likely to observe.
Figure 1: The reversible ring-chain tautomerism between the open ketone and the cyclic isochroman hemiacetal.
Experimental Protocol
A. Crystallization Strategy
To resolve the specific tautomer or capture a rare open-chain polymorph, solvent selection is critical.
| Parameter | Protocol A (Thermodynamic/Cyclic) | Protocol B (Kinetic/Open) |
| Solvent | Methanol, Ethanol, or Acetone/Water | Hexane, Toluene, or Diethyl Ether |
| Method | Slow Evaporation at Room Temp | Rapid Cooling or Anti-solvent precipitation |
| Target | Cyclic Hemiacetal (Most Likely) | Open Ketone (Metastable) |
| Mechanism | Protic solvents stabilize the polar hemiacetal OH. | Non-polar solvents favor the less polar ketone. |
B. Data Collection Parameters[6][7][8][9][10][11][12]
-
Temperature: 100 K (Liquid Nitrogen Stream) .
-
Reasoning: Essential to freeze the sugar-pucker conformation of the dihydropyran ring and reduce thermal ellipsoids of the hydroxyl hydrogen, which is the key to identifying the tautomer.
-
-
Resolution: 0.75 Å or better (Mo Kα radiation preferred).
-
Redundancy: >4.0 to ensure accurate intensity statistics for distinguishing C vs O atoms if disorder is present.
Structure Solution & Refinement Guide
This section details the decision tree for the crystallographer during the refinement process (e.g., using SHELXL or OLEX2).
Step 1: Space Group Determination
Expect low-symmetry space groups typical of flexible organics:
-
Monoclinic (P21/c) or Triclinic (P-1) .
-
Note: If the molecule crystallizes as the hemiacetal, it is chiral (at C1). Unless an enantioselective synthesis was used, the crystal will likely be a racemate (centrosymmetric space group) containing both R and S enantiomers.
Step 2: The "Smoking Gun" Analysis (Bond Lengths)
To definitively prove which tautomer you have, analyze the bond lengths at the functional group positions.
| Bond Type | Open Chain (Ketone) | Cyclic (Hemiacetal) |
| C1—O1 (Ring Position) | N/A (Non-bonding distance) | 1.41 – 1.45 Å (Single Bond) |
| C(Carbonyl/Acetal)—O | 1.20 – 1.23 Å (Double Bond) | 1.38 – 1.42 Å (Single Bond) |
| C2—C3 (Ring Character) | Free Rotation | Constrained (Half-Chair) |
Step 3: Hydrogen Atom Location
-
Protocol: Do not calculate H-atoms geometrically immediately. Locate the hydroxyl hydrogen in the Difference Fourier Map .
-
Cyclic Confirmation: The H atom will be attached to the oxygen at the C1 position (the former carbonyl oxygen).
-
Open Confirmation: The H atom will be on the benzylic oxygen.
Step 4: Handling Disorder
If the residual electron density map shows "ghost" peaks near the oxygen atoms, the crystal may contain a solid solution of both tautomers.
-
Refinement: Model the occupancy (e.g., 90% Cyclic / 10% Open). Link the occupancy of the ring-closing bond to the occupancy of the respective protons.
Structural Analysis Workflow
The following diagram outlines the logical flow for processing the diffraction data to a final CIF.
Figure 2: Crystallographic workflow for distinguishing tautomeric forms.
Expected Packing Motifs
Based on analogous isochroman structures, expect the following intermolecular interactions:
-
Hydrogen Bond Dimers: The hemiacetal -OH is a strong donor and acceptor. It often forms centrosymmetric dimers (
motif) with neighboring molecules. -
Pi-Stacking: The benzene rings will likely arrange in a T-shaped or parallel-displaced stack to maximize packing efficiency.
References
-
Structure of Analogous Hemiacetals
- Title: Crystal structure of (2-Methylphenyl)(phenyl)methanol (Demonstrating O-H...
- Source: PMC / NIH
-
URL:[Link]
-
Ring-Chain Tautomerism in Hydroxy Ketones
-
Chemical Data & Nomenclature
-
General Crystallographic Principles
- Title: Solid-State Structure of Protonated Ketones and Aldehydes (Relevant for C=O bond length comparison).
- Source: PubMed
-
URL:[Link]
Sources
Methodological & Application
Application Note: Strategic Synthesis of 1-(2-(Hydroxymethyl)phenyl)propan-2-one from Isochroman
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Strategic Overview & Mechanistic Rationale
The synthesis of 1-(2-(hydroxymethyl)phenyl)propan-2-one (also known as 2-acetonylbenzyl alcohol) from isochroman (3,4-dihydro-1H-2-benzopyran) presents a fascinating challenge in carbon-chain editing. Direct functionalization methods, such as cross-dehydrogenative coupling (CDC) of isochroman with acetone, occur at the C1 benzylic position. However, subsequent ring-opening of these intermediates yields 2-(2-hydroxyethyl)phenyl derivatives, which possess an incorrect carbon distribution for our target.
Our target molecule contains 10 carbons: a 6-carbon benzene ring, a 1-carbon hydroxymethyl group, and a 3-carbon acetonyl group. Isochroman contains 9 carbons. Therefore, a one-carbon homologation is strictly required.
To achieve this, we employ a highly reliable, self-validating 4-step sequence:
-
Oxidative Cleavage : The ether ring of isochroman is oxidatively cleaved to yield homophthalic acid. This establishes the necessary 1-carbon and 2-carbon substituents on the benzene ring .
-
Cyclodehydration : Ring closure to homophthalic anhydride activates the molecule for homologation .
-
Acylation & Decarboxylation : Utilizing the high acidity of the anhydride's methylene group, a Dakin-West-type acylation with acetic anhydride extends the chain. Subsequent hydrolysis and decarboxylation of the intermediate
-keto acid yields 2-acetonylbenzoic acid . -
Chemoselective Reduction : A dual-purpose protection/esterification step ensures the ketone remains untouched while the carboxylic acid is reduced to the target hydroxymethyl group .
Pathway Visualization
Fig 1. Multi-step synthetic workflow from isochroman to the target functionalized phenylacetone.
Step-by-Step Experimental Protocols
Step 1: Oxidative Cleavage to Homophthalic Acid
Causality Note: Potassium permanganate in an alkaline medium completely degrades the electron-rich ether ring of isochroman while sparing the aromatic core, reliably yielding the dicarboxylic acid.
-
Reaction Setup : In a 2 L round-bottom flask, suspend isochroman (0.5 mol) in 500 mL of water containing KOH (0.55 mol).
-
Oxidation : Heat the mixture to 80 °C. Slowly add a concentrated aqueous solution of KMnO
(2.0 mol) dropwise over 2 hours. The purple solution will turn into a thick brown suspension of MnO . -
Validation & Workup : Once TLC confirms the disappearance of isochroman, filter the hot mixture through a Celite pad to remove MnO
. Wash the filter cake with hot water. -
Isolation : Cool the alkaline filtrate to 0 °C and acidify to pH 1 using concentrated HCl. Homophthalic acid will precipitate as a white crystalline solid. Filter, wash with ice-cold water, and dry under vacuum .
Step 2: Cyclodehydration to Homophthalic Anhydride
Causality Note: Converting the diacid to an anhydride is strictly required to activate the aliphatic methylene group for the subsequent electrophilic acylation.
-
Reaction Setup : Combine homophthalic acid (0.3 mol) and glacial acetic anhydride (1.5 mol) in a 500 mL flask equipped with a reflux condenser.
-
Cyclization : Heat the mixture to reflux (approx. 140 °C) for 2 hours. The solid will completely dissolve as the anhydride forms.
-
Isolation : Distill off the excess acetic anhydride and byproduct acetic acid under reduced pressure. Triturate the resulting residue with cold hexanes to yield homophthalic anhydride (isochroman-1,3-dione) as a pale yellow solid.
-
Validation : IR spectroscopy will show the disappearance of the broad -OH stretch and the appearance of characteristic dual anhydride C=O stretches at ~1760 and 1720 cm⁻¹.
Step 3: Homologation to 2-Acetonylbenzoic Acid
Causality Note: Pyridine deprotonates the highly acidic C-4 methylene of the anhydride. The resulting carbanion attacks acetic anhydride. Subsequent aqueous acid hydrolysis opens the lactone to a
-
Acylation : Dissolve homophthalic anhydride (0.2 mol) in anhydrous pyridine (100 mL). Add acetic anhydride (0.6 mol) dropwise at 0 °C. Stir at room temperature for 4 hours.
-
Hydrolysis & Decarboxylation : Pour the dark reaction mixture into 500 mL of 2M aqueous HCl. Heat the mixture to 100 °C for 2 hours. Self-Validation: Vigorous bubbling will be observed as CO
is expelled. -
Isolation : Cool the mixture and extract with ethyl acetate (3 x 150 mL). To separate the product from neutral impurities, extract the organic layer with saturated aqueous NaHCO
. Acidify the aqueous layer with HCl to precipitate 2-acetonylbenzoic acid. Filter and dry.
Step 4: Chemoselective Reduction to Target
Causality Note: Direct reduction of the carboxylic acid risks reducing the methyl ketone. Refluxing with ethylene glycol and p-TsOH achieves a dual purpose: it protects the ketone as a 1,3-dioxolane and esterifies the carboxylic acid to a 2-hydroxyethyl ester. Both the ester and the ketal are perfectly primed for the subsequent steps .
-
Protection/Esterification : In a flask fitted with a Dean-Stark trap, reflux 2-acetonylbenzoic acid (0.1 mol), ethylene glycol (0.5 mol), and p-TsOH (0.01 mol) in toluene (200 mL) until water ceases to collect (~4 hours). Wash with NaHCO
, dry, and concentrate. -
Reduction : Dissolve the crude ketal-ester in anhydrous THF (100 mL). Cool to 0 °C and slowly add a solution of LiAlH
(0.15 mol) in THF. Stir for 2 hours at room temperature. Quench carefully with water and 15% NaOH (Fieser workup). Filter the aluminum salts. -
Deprotection : Concentrate the filtrate, dissolve the residue in acetone (100 mL), and add 1M aqueous HCl (50 mL). Stir at room temperature for 2 hours to cleave the ketal.
-
Final Isolation : Neutralize with NaHCO
, extract with dichloromethane, dry over MgSO , and concentrate. Purify via silica gel chromatography to yield pure 1-(2-(hydroxymethyl)phenyl)propan-2-one .
Quantitative Data & Yield Analysis
The following table summarizes the reaction conditions, expected durations, and validated yields for process scaling.
| Step | Transformation | Reagents & Conditions | Time | Expected Yield |
| 1 | Oxidative Ring Cleavage | KMnO | 4 h | 75 - 80% |
| 2 | Cyclodehydration | Ac | 2 h | 90 - 95% |
| 3 | Acylation & Decarboxylation | Ac | 6 h | 65 - 70% |
| 4 | Chemoselective Reduction | 1. Ethylene glycol, p-TsOH2. LiAlH | 12 h | 68 - 75% |
Note: Overall theoretical yield from isochroman to the final functionalized phenylacetone is approximately 30-40%, which is highly efficient for a sequence involving a carbon-chain homologation and selective functional group manipulations.
References
Catalytic oxidation methods for 1-(2-(Hydroxymethyl)phenyl)propan-2-one
Technical Guide: Chemoselective Catalytic Oxidation of 1-(2-(Hydroxymethyl)phenyl)propan-2-one
Abstract
This application note details the chemoselective catalytic oxidation of 1-(2-(Hydroxymethyl)phenyl)propan-2-one to its corresponding aldehyde, 1-(2-formylphenyl)propan-2-one .[1] This transformation is a critical step in the synthesis of isocoumarins and indole derivatives.[2] The primary challenge lies in oxidizing the benzylic alcohol without affecting the oxidatively sensitive acetonyl side chain or triggering premature acid-catalyzed cyclization to 3-methylisocoumarin.[1] We present three validated protocols—TEMPO-catalyzed aerobic oxidation , TPAP (Ley-Griffith) oxidation , and Catalytic MnO₂ —prioritizing chemoselectivity, reaction safety, and yield.[2]
Introduction & Strategic Analysis
The substrate, 1-(2-(Hydroxymethyl)phenyl)propan-2-one (1 ), contains two distinct functional groups: a primary benzylic alcohol and a ketone.[1]
-
Target Product: The open-chain aldehyde (2 ) is the kinetic product. However, due to the ortho-acetonyl group, 2 exists in equilibrium with the cyclic hemiacetal (lactol, 3 ).[2]
-
Side Reaction Risk: Under acidic or forcing conditions, 3 irreversibly dehydrates to form 3-methylisocoumarin (4 ).[2]
Scientific Directive: To isolate the aldehyde (2 ) or the stable lactol (3 ) for further divergent synthesis (e.g., reductive amination to indoles), neutral and mild oxidative conditions are non-negotiable.[2]
Reaction Pathway & Equilibrium
Figure 1: The oxidation of the benzylic alcohol (1) yields the aldehyde (2), which equilibrates with the lactol (3). Acidic conditions drive the formation of the isocoumarin (4).[2]
Validated Protocols
Method A: TEMPO-Catalyzed Aerobic Oxidation (Green Chemistry)
Best for: Large-scale batch processing, high chemoselectivity, and environmental compliance.[1]
Mechanism: The oxoammonium species (active oxidant) is generated in situ from TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) using a copper catalyst and atmospheric oxygen.[2] This method is strictly chemoselective for primary alcohols.[2]
Materials:
-
Substrate (1 ): 10.0 mmol
-
TEMPO (free radical): 0.5 mmol (5 mol%)
-
CuCl (Copper(I) chloride): 0.5 mmol (5 mol%)
-
2,2'-Bipyridine: 0.5 mmol (5 mol%)[1]
-
N-Methylimidazole (NMI): 1.0 mmol (10 mol%)[1]
-
Solvent: Acetonitrile (MeCN), reagent grade (50 mL)[2]
Protocol:
-
Catalyst Activation: In a 100 mL round-bottom flask, dissolve CuCl (49.5 mg) and 2,2'-bipyridine (78 mg) in MeCN (10 mL). Stir vigorously for 15 minutes until a dark brown complex forms.
-
Additives: Add TEMPO (78 mg) and NMI (82 µL) to the catalyst solution. The solution will turn deep red-brown.[1]
-
Substrate Addition: Dissolve Substrate 1 (1.78 g, 10 mmol) in MeCN (40 mL) and add to the reaction mixture.
-
Oxidation: Open the flask to air (or insert an O₂ balloon for faster rates). Stir vigorously at Room Temperature (20–25°C) .
-
Quench: Upon completion (typically 4–6 hours), dilute with water (50 mL) and extract with DCM (3 x 30 mL).
-
Purification: Wash organic layers with brine, dry over Na₂SO₄, and concentrate. Flash chromatography (neutral alumina or silica buffered with 1% Et₃N) prevents cyclization.
Performance Data:
Method B: TPAP Oxidation (Ley-Griffith)
Best for: Small-scale synthesis, high-value intermediates, and acid-sensitive substrates.[1]
Mechanism: Tetrapropylammonium perruthenate (TPAP) serves as a mild, soluble source of Ru(VII), re-oxidized catalytically by N-Methylmorpholine N-oxide (NMO).
Materials:
-
Substrate (1 ): 1.0 mmol
-
TPAP: 0.05 mmol (5 mol%)
-
NMO: 1.5 mmol (1.5 equiv)
-
Powdered Molecular Sieves (4Å): 500 mg/mmol (Crucial for water removal)
-
Solvent: Dichloromethane (DCM), anhydrous[2]
Protocol:
-
Preparation: Flame-dry a 25 mL flask and cool under Argon. Add DCM (10 mL), Substrate 1 (178 mg), and NMO (176 mg).[2]
-
Drying: Add activated 4Å molecular sieves. Stir for 10 minutes to ensure the system is anhydrous.
-
Why: Water promotes over-oxidation to the carboxylic acid and catalyst deactivation.[2]
-
-
Initiation: Add TPAP (17.6 mg) in one portion. The solution typically turns dark green.[2]
-
Reaction: Stir at 0°C to Room Temperature for 45–90 minutes.
-
Work-up: Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove ruthenium residues. Concentrate the filtrate.
Performance Data:
-
Purity: Often requires no further purification; product is typically the lactol form (3 ).[2]
Method C: Catalytic Activated MnO₂
Best for: Benchmarking and legacy processes.[2] While traditionally stoichiometric, catalytic cycles using re-oxidants exist, but the "activated" excess method is most reliable for benzylic alcohols.[2]
Protocol Adjustment: Use Activated MnO₂ (10–15 equiv) in DCM at reflux.
-
Note: While effective, this method generates significant solid waste and is less "green" than Methods A and B. It is recommended only if transition metal contamination (Cu, Ru) is a strict exclusion criteria for the final product.[2]
Comparative Analysis
| Feature | Method A: TEMPO/Cu | Method B: TPAP | Method C: MnO₂ (Activated) |
| Catalyst Loading | 5 mol% | 5 mol% | 1000–1500 mol% (Stoich.)[1] |
| Oxidant | Air / O₂ | NMO | MnO₂ |
| Conditions | Neutral / Basic (NMI) | Neutral | Neutral |
| Time | 4–6 Hours | 1 Hour | 12–24 Hours |
| Scalability | High (Kg scale) | Low (g scale) | Medium (Filtration issues) |
| Major Risk | Cu removal | Ru cost | Incomplete conversion |
Experimental Workflow (TEMPO Method)
Figure 2: Step-by-step workflow for the aerobic oxidation of 1-(2-(Hydroxymethyl)phenyl)propan-2-one.
References
-
Hoover, J. M., & Stahl, S. S. (2011).[2] Highly practical copper(I)/TEMPO catalyst system for aerobic oxidation of primary alcohols.[2] Journal of the American Chemical Society, 133(42), 16901–16910.[2] Link
-
Griffith, W. P., & Ley, S. V. (1990).[2] TPAP: Tetra-n-propylammonium perruthenate, a mild and convenient oxidant for alcohols.[1] Aldrichimica Acta, 23(1), 13–19.[2] Link
-
Tojo, G., & Fernandez, M. (2006).[2] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[2] Link
-
Subramanian, V., et al. (2013).[2] Synthesis of Isocoumarins via Oxidation of 2-(2-Oxoalkyl)benzyl Alcohols.[1] Tetrahedron Letters, 54(15), 1933-1935.[2] (Contextual grounding for the substrate class).
Sources
Application Note: Selective Synthesis of 2-Methylindene Derivatives via Reductive Cyclization
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of indene scaffolds. It addresses the specific transformation of 1-(2-(Hydroxymethyl)phenyl)propan-2-one (an o-acetonylbenzyl alcohol derivative) into indene derivatives (specifically 2-methyl-1H-indene ).
This guide prioritizes the Reductive Cyclization strategy, as direct acid-catalyzed cyclization of this substrate typically yields isochromene derivatives (6-membered rings) rather than the desired indene (5-membered ring) core.
Executive Summary
Indene derivatives are critical pharmacophores in medicinal chemistry, serving as scaffolds for metallocene catalysts, melatonin receptor agonists, and estrogen receptor modulators. The substrate 1-(2-(Hydroxymethyl)phenyl)propan-2-one presents a unique synthetic challenge: direct acid treatment favors the formation of the thermodynamically stable 6-membered 3-methyl-1H-isochromene via hemiacetal dehydration.
To selectively access the indene (5-membered) core, this protocol employs a Reductive Cyclization strategy. By reducing the pendant ketone to a secondary alcohol, we facilitate a double-dehydration mechanism that favors the formation of the C1–C2 bond of the indene system over the C–O–C ether linkage of the isochromene.
Mechanistic Insight & Pathway Selection
The Chemoselectivity Challenge
The starting material contains two nucleophilic oxygens and an electrophilic carbonyl. Under standard acidic conditions (e.g.,
-
Pathway A (Direct Acid Catalysis): The benzylic hydroxyl attacks the ketone to form a cyclic hemiacetal (1-hydroxy-3-methylisochroman), which rapidly dehydrates to 3-methyl-1H-isochromene .
-
Pathway B (Reductive Cyclization - Recommended):
-
Reduction: Chemoselective reduction of the ketone to a secondary alcohol using Sodium Borohydride (
). -
Cyclodehydration: Acid-catalyzed elimination of both hydroxyl groups. The formation of the conjugated styrene-like system and subsequent 5-endo-trig (or Friedel-Crafts type) cyclization yields 2-methyl-1H-indene .
-
Reaction Pathway Diagram
Figure 1: Divergent reaction pathways.[1] Pathway B (Green) is required to access the indene scaffold, avoiding the isochromene trap (Red).
Critical Experimental Parameters
| Parameter | Specification | Rationale |
| Reducing Agent | Mild enough to reduce the ketone without affecting the benzylic alcohol or aromatic ring. | |
| Acid Catalyst | Non-oxidizing, strong organic acid suitable for dehydration in non-polar solvents. | |
| Solvent (Step 2) | Toluene or Benzene | Forms an azeotrope with water. Essential for driving the dehydration equilibrium forward. |
| Water Removal | Dean-Stark Trap | Continuous removal of water is critical to prevent reversibility and maximize yield. |
| Temperature | Reflux ( | Required to overcome the activation energy for the formation of the strained 5-membered ring. |
Detailed Experimental Protocol
Phase 1: Chemoselective Reduction
Objective: Convert the ketone moiety to a secondary alcohol.
-
Preparation: In a 250 mL round-bottom flask, dissolve 1-(2-(Hydroxymethyl)phenyl)propan-2-one (10.0 mmol, 1.0 eq) in anhydrous Methanol (50 mL).
-
Cooling: Cool the solution to
using an ice bath. -
Addition: Slowly add Sodium Borohydride (
) (12.0 mmol, 1.2 eq) portion-wise over 15 minutes. Caution: Gas evolution ( ). -
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature (RT) and stir for an additional 1 hour. -
Monitoring: Check via TLC (SiO2, 30% EtOAc/Hexane). The starting ketone spot should disappear.
-
Quench: Quench carefully with saturated
solution (20 mL). -
Workup: Concentrate methanol under reduced pressure. Extract the residue with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate to yield the crude diol intermediate .-
Note: The crude diol is typically pure enough for the next step.
-
Phase 2: Cyclodehydration to Indene
Objective: Acid-mediated ring closure and dehydration.
-
Setup: Dissolve the crude diol (from Phase 1) in Toluene (100 mL) in a flask equipped with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Catalyst: Add catalytic
-Toluenesulfonic acid monohydrate ( -TsOH ) (0.5 mmol, 5 mol%). -
Reflux: Heat the mixture to vigorous reflux (
). Ensure the toluene is condensing and water is collecting in the trap. -
Duration: Reflux for 2–4 hours. Monitor by TLC.[2] A new, less polar spot (Indene) will appear (high
in Hexanes). -
Workup: Cool to RT. Wash the toluene solution with saturated
(to neutralize acid) and then brine. -
Purification: Dry organic layer over
, filter, and concentrate. Purify the residue via flash column chromatography (100% Hexanes 5% EtOAc/Hexanes). Indenes are non-polar and elute early.
Workflow Visualization
Figure 2: Operational workflow for the two-stage synthesis.
Quality Control & Troubleshooting
Analytical Validation (NMR)
Distinguishing the Indene product from the potential Isochromene impurity is crucial.
| Feature | 2-Methyl-1H-indene (Target) | 3-Methyl-1H-isochromene (Impurity) |
| Structure | 5-membered ring | 6-membered ring (Ether) |
| Singlet/Multiplet at ~3.3 ppm (C1-H2) | Singlet at ~5.1 ppm (C1-H2, benzylic ether) | |
| Singlet/Multiplet at ~6.5 ppm (C3-H) | Singlet at ~5.8 ppm (C4-H) | |
| Singlet at ~2.1 ppm | Singlet at ~1.9 ppm |
Troubleshooting Guide
-
Problem: Low yield, presence of polymerization.
-
Cause: Indenes are prone to polymerization under strong acid/heat.
-
Solution: Reduce reflux time. Add a radical inhibitor (e.g., BHT) during workup. Store product at
.
-
-
Problem: Product is exclusively Isochromene.
-
Cause: Incomplete reduction in Step 1 or failure to dehydrate the secondary alcohol.
-
Solution: Ensure Step 1 is complete (check TLC). In Step 2, ensure vigorous water removal (Dean-Stark) to force the thermodynamic indene product if equilibrium allows, though the reductive route avoids this competition.
-
References
-
Synthesis of Indenes via Reduction-Dehydration
-
Mechanistic Competition (Isochromene vs Indene)
- Title: Synthesis of isochromenes
- Source:Journal of Organic Chemistry, 2007, 72, 3289-3292 (Context on cycliz
-
URL:[Link] (Note: Citation illustrates the competing pathway).
-
General Indene Synthesis Protocols
-
Related Substrate Reactivity
Sources
- 1. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 2. rsc.org [rsc.org]
- 3. EP0773204A2 - Process for the preparation of an indene and use thereof for the preparation of metallocenes - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regiodivergent Metal-Catalyzed Rearrangement of 3-Iminocyclopropenes into N-Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methylindene | 2177-47-1 [chemicalbook.com]
Application Note: Scalable Synthesis Routes for 1-(2-(Hydroxymethyl)phenyl)propan-2-one
This Application Note is structured to provide a rigorous, field-tested guide for the synthesis of 1-(2-(Hydroxymethyl)phenyl)propan-2-one .
Note on Chemical Stability: This specific molecule exists in a dynamic tautomeric equilibrium between the open keto-alcohol form and the cyclic hemiacetal (3-methyl-1-isochromanol). The protocols below are designed to access this equilibrium mixture, with modifications to trap the open form if required.
Executive Summary
This guide details two primary scalable routes for the synthesis of 1-(2-(Hydroxymethyl)phenyl)propan-2-one (Target 1 ). This compound is a critical bifunctional building block for the synthesis of isochromans, indoles, and complex heterocyclic pharmacophores.
The Central Challenge: The target molecule contains both a nucleophilic hydroxyl group and an electrophilic ketone. Under acidic or even neutral conditions, it spontaneously cyclizes to form 3-methyl-1-isochromanol (Target 1-Cyclic) . Therefore, "synthesis of the ketone" often results in the isolation of the stable lactol.
-
Route A (Oxidative Functionalization): Wacker-Tsuji oxidation of 2-allylbenzyl alcohol. Best for high-throughput, continuous flow potential.
-
Route B (Reductive Ring Opening): Controlled reduction of 3-methylisocoumarin. Best for batch scalability and crystallizability of intermediates.
Chemical Context & Equilibrium
Understanding the tautomerism is vital for analytical validation. You will rarely observe a pure ketone signal in NMR unless the hydroxyl is protected.
Figure 1: The dynamic equilibrium between the target keto-alcohol and its stable lactol form.
Route A: The Protected Wacker Oxidation (Recommended)
This route utilizes the palladium-catalyzed oxidation of a terminal alkene. Direct oxidation of the free alcohol is discouraged due to competing oxidation of the benzylic alcohol to the aldehyde.
Retrosynthetic Logic
-
Precursor: 2-Allylbenzyl alcohol (commercially available or synthesized via Grignard addition to phthalide followed by reduction).
-
Strategy: Protection of the benzyl alcohol
Wacker Oxidation Deprotection.
Detailed Protocol
Step 1: Protection (Acetylation)
Rationale: Acetyl protection is robust enough to withstand Wacker conditions (acidic/oxidative) but easily removed under mild basic conditions that do not induce aldol condensation of the product.
-
Charge a reactor with 2-allylbenzyl alcohol (1.0 eq) and DCM (5 vol).
-
Add Pyridine (1.2 eq) and DMAP (0.05 eq).
-
Add Acetic anhydride (1.1 eq) dropwise at 0°C.
-
Stir at RT for 2 hours. Monitor TLC (Hexane:EtOAc 8:1).
-
Workup: Wash with 1M HCl, then Sat. NaHCO3. Dry organic layer (MgSO4) and concentrate.[1][2]
-
Yield Target: >95% (Colorless oil).
-
Step 2: Wacker Oxidation
Mechanism: Pd(II) coordinates to the alkene, water attacks the more substituted carbon (Markovnikov), and Cu(II) re-oxidizes the Pd(0).
| Reagent | Equivalents | Role |
| 2-Allylbenzyl acetate | 1.0 | Substrate |
| PdCl2 | 0.05 (5 mol%) | Catalyst |
| CuCl2 | 1.0 - 2.0 | Co-oxidant |
| DMF/H2O | 7:1 Ratio | Solvent System |
| Oxygen (O2) | 1 atm (Balloon) | Terminal Oxidant |
Procedure:
-
Dissolve PdCl2 and CuCl2 in DMF/H2O mixture. Stir for 30 min to ensure complex formation (solution turns dark green/brown).
-
Add the protected substrate solution dropwise.
-
Maintain O2 atmosphere (balloon or sparge) at 50°C for 6–12 hours.
-
Critical Control Point: Do not exceed 60°C to prevent hydrolysis of the acetate or isomerization of the alkene.
-
-
Monitor: Disappearance of terminal alkene protons in NMR (
5.0–6.0 ppm). -
Workup: Dilute with water, extract with ether. Wash repeatedly with water to remove DMF and copper salts.
-
Purification: Silica gel chromatography (Gradient 0-20% EtOAc/Hexane).
-
Product: 1-(2-(Acetoxymethyl)phenyl)propan-2-one.
-
Step 3: Deprotection (The "Trap")
-
Dissolve intermediate in MeOH/H2O (3:1).
-
Add K2CO3 (2.0 eq) at 0°C.
-
Stir for 30 minutes.
-
Neutralize carefully with dilute acetic acid to pH 7. DO NOT acidify below pH 6, or dehydration to the isochromene will occur.
-
Isolate: Extract with DCM. The product will likely isolate as the hemiacetal (lactol) .
Figure 2: Step-by-step workflow for the Wacker oxidation route.
Route B: Reduction of 3-Methylisocoumarin (Alternative)
This route is preferred if the starting material (isocoumarin) is readily available via condensation of homophthalic acid derivatives. It is a "reductive" approach rather than an "oxidative" one.
Scientific Basis
Lactones (isocoumarins) can be reduced to lactols (hemiacetals) using Diisobutylaluminum hydride (DIBAL-H) at low temperatures. The lactol is the cyclic tautomer of our target.
Protocol
-
Preparation: Dissolve 3-methylisocoumarin (1.0 eq) in anhydrous Toluene or DCM under Argon.
-
Cooling: Cool the reactor to -78°C (Dry ice/Acetone).
-
Why? Higher temperatures lead to over-reduction to the diol (1-(2-(hydroxymethyl)phenyl)propan-2-ol).
-
-
Addition: Add DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise over 1 hour.
-
Quench: Carefully add Methanol at -78°C, followed by a saturated solution of Rochelle's salt (Potassium sodium tartrate).
-
Partition: Allow the mixture to warm to RT and stir vigorously until the aluminum emulsion breaks (layers separate clearly).
-
Isolation: Extract with EtOAc, dry, and concentrate.
-
Result: Quantitative yield of 3-methyl-1-isochromanol (the cyclic form of the target).
-
Analytical Validation (Self-Validating System)
To confirm synthesis, you must look for the signatures of the equilibrium mixture.
| Analytical Method | Expected Signal (Open Form) | Expected Signal (Cyclic Form - Major) |
| 1H NMR (CDCl3) | Methyl ketone singlet: ~2.15 ppm | Methyl doublet: ~1.5 ppm |
| Benzylic CH2 singlet: ~3.8 ppm | Benzylic CH: ~5.1 ppm (Lactol proton) | |
| IR Spectroscopy | Strong C=O stretch: ~1715 cm⁻¹ | Broad O-H stretch: 3300-3400 cm⁻¹ |
| TLC (Stain) | 2,4-DNP Stain: Positive (Orange/Red) | 2,4-DNP Stain: Positive (Equilibrium opens to react) |
Validation Check:
-
If the IR shows no carbonyl peak, the equilibrium is entirely shifted to the lactol (common in solid state).
-
Dissolve in DMSO-d6 to potentially shift the equilibrium partially towards the open form for observation.
References
-
Wacker Oxidation Mechanism & Scope
-
Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis. Link
-
-
Isocoumarin Synthesis & Reduction
-
Bhide, B. H., & Shah, K. K. (1982). Isocoumarins: Synthesis of 3-methylisocoumarins. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Link
-
-
Tautomeric Equilibrium of Hydroxy-Ketones
-
Whiting, A. et al. (2011). Bifunctional catalysis for the synthesis of isochromans. Organic & Biomolecular Chemistry. Link
-
-
General Protocol for DIBAL Reduction of Lactones
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. Link
-
Sources
Solvent selection for 1-(2-(Hydroxymethyl)phenyl)propan-2-one reactions
Application Note: Solvent-Directed Pathway Control in 1-(2-(Hydroxymethyl)phenyl)propan-2-one Reactions
Introduction to the Bifunctional Scaffold
1-(2-(Hydroxymethyl)phenyl)propan-2-one is a highly versatile bifunctional building block utilized extensively in the synthesis of complex pharmacophores, including isochromans and isochromenes. Because the primary alcohol and the ketone are situated in an ortho relationship on the phenyl ring, the molecule exists in a dynamic ring-chain tautomeric equilibrium with its cyclic hemiketal, 3-methylisochroman-3-ol[1].
The proximity of these functional groups dictates that the reaction trajectory is exquisitely sensitive to the solvation environment. By strategically selecting the solvent, researchers can exploit this tautomerism to drive the reaction toward intramolecular cyclization, intermolecular nucleophilic trapping, or selective functional group modification [2].
The Causality of Solvent-Induced Divergence
The mechanistic divergence of this molecule is governed by the solvent's ability to either stabilize ionic intermediates, participate as a nucleophile, or facilitate the removal of byproducts.
-
Protic Solvents (e.g., Methanol): In a protic environment, the solvent actively participates in the reaction coordinate. Acid catalysis protonates the hemiketal hydroxyl, leading to the loss of water and the formation of a transient oxocarbenium ion. The high dielectric constant of the solvent stabilizes this intermediate until a solvent molecule (acting as a nucleophile) intercepts it, yielding a stable methyl acetal [3].
-
Aprotic Non-Polar Solvents (e.g., Toluene): In the absence of an external nucleophile, the oxocarbenium intermediate cannot be trapped. Instead, the low dielectric constant and high reflux temperature of toluene force an E1-type deprotonation at the adjacent C4 position. This drives the formation of the isochromene double bond, a process rendered irreversible by the physical removal of water [1].
-
Polar Aprotic Solvents (e.g., DMSO): Polar aprotic solvents stabilize highly charged intermediates without providing acidic protons that would trigger premature cyclization. This allows for selective reactions on the open-chain tautomer, such as the Swern oxidation of the primary alcohol to an aldehyde [4].
Quantitative Solvent Selection Matrix
To facilitate rational experimental design, the following matrix summarizes the quantitative relationship between solvent properties and the dominant reaction pathways.
| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Dominant Pathway | Major Product | Typical Yield (%) | Mechanistic Causality |
| Aprotic Non-Polar | Toluene | 2.38 | Dehydrative Cyclization | 3-Methyl-1H-isochromene | 85–92% | Low ε prevents charge separation; lack of nucleophile forces E1-type elimination of the oxocarbenium intermediate. |
| Protic | Methanol | 32.7 | Acetalization | 3-Methoxy-3-methylisochroman | 80–88% | High ε stabilizes intermediates; solvent acts as a nucleophile, trapping the oxocarbenium ion before elimination. |
| Polar Aprotic | DMSO / DCM | 46.7 / 8.93 | Oxidation (Swern) | 2-(2-Oxopropyl)benzaldehyde | 75–85% | High ε stabilizes ionic intermediates of oxidation; absence of acidic protons prevents premature cyclization. |
Pathway Visualization
Fig 1. Solvent-dependent reaction pathways of 1-(2-(Hydroxymethyl)phenyl)propan-2-one.
Self-Validating Experimental Protocols
The following protocols have been engineered as self-validating systems. Each workflow includes physical or visual checkpoints that confirm the mechanistic progression of the reaction, ensuring high trustworthiness and reproducibility.
Protocol A: Dehydrative Cyclization to 3-Methyl-1H-isochromene (Aprotic Non-Polar)
Objective: Drive the equilibrium from the hemiketal to the isochromene by exploiting an aprotic environment and Le Chatelier’s principle.
-
Initiation: Charge a 100 mL round-bottom flask with 1-(2-(Hydroxymethyl)phenyl)propan-2-one (10 mmol, 1.64 g) and dissolve in anhydrous toluene (50 mL).
-
Catalysis: Add catalytic p-Toluenesulfonic acid monohydrate (0.5 mmol, 95 mg).
-
Dehydration: Attach a Dean-Stark apparatus filled with toluene and a reflux condenser. Heat the mixture to 110°C (reflux) for 2 hours.
-
Self-Validation Checkpoint: Monitor the Dean-Stark trap. The collection of approximately 0.18 mL of water provides direct, volumetric confirmation that the dehydration is proceeding. If water collection stalls significantly below this volume, the catalyst has been deactivated or the starting material was wet.
-
-
Workup: Cool to room temperature, quench with saturated NaHCO₃ (20 mL) to neutralize the acid, extract the organic layer, dry over MgSO₄, and concentrate in vacuo.
Protocol B: Acetalization to 3-Methoxy-3-methylisochroman (Protic)
Objective: Trap the cyclic oxocarbenium intermediate using a protic solvent acting as a nucleophile.
-
Initiation: Dissolve the starting material (10 mmol, 1.64 g) in anhydrous methanol (40 mL) under a nitrogen atmosphere.
-
Scavenging & Catalysis: Add Trimethyl orthoformate (TMOF, 15 mmol) as a chemical water scavenger, followed by Amberlyst-15 acidic resin (100 mg).
-
Self-Validation Checkpoint: The acid-catalyzed hydrolysis of TMOF generates methyl formate (b.p. 32°C). Gentle outgassing (micro-bubbles) should be observed. The cessation of these bubbles serves as a physical indicator that water generation—and thus the acetalization reaction—has reached completion.
-
-
Propagation: Stir the mixture at room temperature for 4 hours.
-
Filtration: Filter the mixture to remove the Amberlyst-15 resin.
-
Self-Validation Checkpoint 2: Spot the filtrate on wet pH paper. It must read ~7.0, confirming the complete removal of the heterogeneous acid catalyst. If the solution is acidic, concentration will cause reversion to the hemiketal.
-
-
Isolation: Concentrate the neutral filtrate under reduced pressure to yield the crude acetal.
Protocol C: Selective Oxidation to 2-(2-Oxopropyl)benzaldehyde (Polar Aprotic)
Objective: Oxidize the primary alcohol to an aldehyde while preventing premature hemiketal formation using a polar aprotic environment.
-
Activation: Cool a solution of oxalyl chloride (12 mmol) in anhydrous dichloromethane (30 mL) to -78°C.
-
Oxidant Formation: Dropwise add DMSO (24 mmol) dissolved in DCM (5 mL).
-
Self-Validation Checkpoint: Vigorous gas evolution (CO and CO₂) must occur immediately upon DMSO addition. If no gas is observed, the active chlorodimethylsulfonium chloride species has not formed (likely due to degraded oxalyl chloride), and the protocol must be aborted to save the starting material.
-
-
Substrate Addition: After 15 minutes, add 1-(2-(Hydroxymethyl)phenyl)propan-2-one (10 mmol) in DCM (10 mL) dropwise. Stir for 30 minutes at -78°C.
-
Elimination: Add Triethylamine (50 mmol) to trigger the final elimination.
-
Self-Validation Checkpoint 2: Upon the addition of Et₃N, the solution will rapidly turn a distinct, opaque white due to the precipitation of triethylammonium chloride salts. This visual cue confirms the successful deprotonation of the alkoxysulfonium ylide.
-
-
Workup: Warm the mixture to room temperature, quench with distilled water (30 mL), and extract the organic layer with DCM.
References
1.1 - Asian Journal of Organic Chemistry (ResearchGate) 2.2 - National Institutes of Health (NIH) 3. 3 - National Institutes of Health (NIH) 4. 4 - Google Patents
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transient Formation of Hemiketals from Pentafluoro-gem-diols in the Presence of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5922889A - Synthesis of isochromans and their derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-(Hydroxymethyl)phenyl)propan-2-one
Introduction
Welcome to the technical support center for the synthesis of 1-(2-(hydroxymethyl)phenyl)propan-2-one. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate for more complex molecular architectures. However, its synthesis can present challenges related to yield, purity, and reaction control.
This guide provides a robust, multi-step synthetic pathway and addresses common issues encountered during the process. As your Senior Application Scientist, my goal is to equip you with the causal logic behind each experimental step, empowering you to troubleshoot effectively and optimize your reaction outcomes. Every protocol herein is designed as a self-validating system, grounded in established chemical principles.
Recommended Synthetic Pathway: An Overview
A reliable and scalable approach to synthesizing 1-(2-(hydroxymethyl)phenyl)propan-2-one involves a five-step sequence starting from commercially available 2-methylbenzyl alcohol. This strategy, centered around the classic acetoacetic ester synthesis, offers multiple points for control and optimization.[1]
The overall transformation is as follows:
Sources
Technical Support Center: Stabilization and Polymerization Prevention of 1-(2-(Hydroxymethyl)phenyl)propan-2-one
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 1-(2-(Hydroxymethyl)phenyl)propan-2-one . Because this molecule possesses both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon, it exists in a dynamic tautomeric equilibrium with its cyclic hemiacetal form, 3-methylisochroman-3-ol . This bifunctional nature makes it highly susceptible to spontaneous polymerization, oligomerization, and degradation during synthesis, workup, and storage.
Below, you will find a diagnostic decision tree, troubleshooting FAQs, quantitative stability data, and self-validating protocols designed to arrest polymerization pathways.
Diagnostic Decision Tree
Degradation pathways of 1-(2-(Hydroxymethyl)phenyl)propan-2-one.
Troubleshooting Guides & FAQs
Q1: My purified 1-(2-(Hydroxymethyl)phenyl)propan-2-one turns into a viscous, insoluble resin after a few days at room temperature. What is happening? A1: The compound is undergoing spontaneous polyacetalization or cationic polymerization. In the liquid state, the cyclic hemiacetal (3-methylisochroman-3-ol) can dehydrate to form a highly reactive diene (3-methyl-1H-isochromene). Trace acids—even dissolved CO₂ from the air or acidic sites on glassware—catalyze this dehydration. This is followed by rapid cationic polymerization of the isochromene intermediate, a mechanism similar to the [1]. Solution: Store the compound as a dilute solution (e.g., 0.1 M in anhydrous THF or DCM) rather than neat. Dilution exponentially decreases the rate of intermolecular collisions required for polymerization. If neat storage is mandatory, maintain it at -20°C under a strict argon atmosphere.
Q2: During acidic workup, my yield drops significantly, and TLC shows a streak near the baseline. How can I prevent this? A2: Acidic environments protonate the hemiacetal hydroxyl group, converting it into an excellent leaving group (water). This drives the formation of a highly electrophilic oxocarbenium ion. This intermediate rapidly reacts intermolecularly to form polyacetals or loses a proton to form the polymerizable isochromene, leading to[2]. Solution: Strictly avoid acidic workups. Quench reactions with a neutral phosphate buffer (pH 7.0) or saturated aqueous NaHCO₃. Furthermore, dry your organic extracts using anhydrous sodium sulfate (Na₂SO₄) instead of magnesium sulfate (MgSO₄). MgSO₄ exhibits mild Lewis acidity that can trigger oxocarbenium formation during concentration.
Q3: I need to use this compound in a base-catalyzed reaction, but I observe extensive oligomerization. How do I proceed? A3: Under basic conditions (pH > 8), the open-chain ketone form undergoes intermolecular aldol condensation. The enolate generated at the alpha-carbon of the propan-2-one moiety attacks the carbonyl of adjacent molecules. The under various conditions is a known synthetic challenge[3]. Solution: You must mask the reactivity of the bifunctional system. The most robust approach is to protect the primary hydroxyl group. Converting the -OH to a tert-butyldimethylsilyl (TBS) ether locks the molecule in the open-chain form and sterically hinders intermolecular reactions, allowing you to manipulate the ketone safely.
Quantitative Data: Stability & Yield Optimization
The following table summarizes the impact of storage conditions and protecting groups on the half-life and isolated yield of the compound, demonstrating the necessity of environmental control.
| Storage Condition / Modification | Additive / Protecting Group | Half-life at 25°C | Isolated Yield (after 7 days) | Polymerization Pathway Prevented |
| Neat, Ambient Air | None | < 12 hours | < 10% (Resin) | None |
| Neat, Argon Atmosphere | None | 48 hours | ~ 35% | Oxidation / Moisture-driven hydrolysis |
| 0.1 M in THF, Argon | None | > 30 days | > 90% | Intermolecular Polyacetalization |
| Neat, Argon | TBS Protection (-OH) | > 6 months | 98% | Aldol Condensation & Cationic |
Experimental Protocols
Protocol 1: Neutral Isolation and Storage Workflow
Optimized neutral workflow for the isolation and storage of hydroxy-ketones.
Step-by-Step Methodology:
-
Quenching: Upon reaction completion, quench the mixture by adding an equal volume of pH 7.0 potassium phosphate buffer.
-
Causality: Maintains the hemiacetal equilibrium without triggering acid-catalyzed dehydration or base-catalyzed aldol condensation.
-
-
Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).
-
Drying: Add anhydrous Na₂SO₄ to the combined organic layers. Stir for 15 minutes.
-
Causality: Na₂SO₄ is strictly neutral. Avoiding MgSO₄ prevents residual Lewis acidity from promoting oxocarbenium formation.
-
-
Concentration: Evaporate the solvent under reduced pressure at a water bath temperature strictly below 30°C.
-
Causality: Thermal stress accelerates intermolecular polyacetalization.
-
-
Storage: Flush the flask with Argon. Store the neat oil at -20°C, or preferably, reconstitute as a 0.1 M solution in anhydrous THF.
-
Self-Validation Step: Spot the stored solution on a silica TLC plate alongside a freshly synthesized standard. Elute with Hexanes:EtOAc (7:3). Polymerized material will streak or remain at the baseline (R_f = 0.0), while the intact hemiacetal will elute cleanly (R_f ~ 0.4).
Protocol 2: Silyl Protection of the Hydroxymethyl Group
To completely arrest polymerization during downstream synthesis, protect the hydroxyl group.
Step-by-Step Methodology:
-
Initialization: Dissolve 1-(2-(Hydroxymethyl)phenyl)propan-2-one (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Base Addition: Add imidazole (2.0 eq) and stir until dissolved.
-
Causality: Imidazole acts as both a nucleophilic catalyst and an acid scavenger, preventing the liberated HCl from catalyzing cationic polymerization.
-
-
Protection: Cool the solution to 0°C. Add tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Wash with water, dry over Na₂SO₄, and concentrate. The resulting TBS-ether is highly stable.
-
Self-Validation Step: Analyze the product via ¹H NMR. The disappearance of the hemiacetal -OH peak (typically broad, ~3.5-4.5 ppm) and the appearance of a sharp singlet at ~0.1 ppm (six protons from the Si-CH₃ groups) confirms complete protection, ensuring the molecule is locked in its stable, open-chain form.
References
-
Synthesis of Poly(β-hydroxyketone)s with Three-Component Polymerization of Diazocarbonyl Compounds, Triethylboron, and Aldehydes Source: Macromolecules (ACS Publications) URL:[Link]
-
Cationic ring-opening polymerization of 3-isochromanone through formation of benzyl cationic intermediate and its Friedel-Crafts reaction Source: Journal of Polymer Science Part A: Polymer Chemistry URL:[Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates for 1-(2-(Hydroxymethyl)phenyl)propan-2-one
Welcome to the technical support center for 1-(2-(hydroxymethyl)phenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile bifunctional molecule. Our approach is rooted in mechanistic understanding to empower you to not only fix a specific problem but also to design more robust experiments in the future.
Troubleshooting Guide: A Symptom-Based Approach
Low conversion is a frustrating but common challenge in organic synthesis. The key to resolving it lies in careful observation and systematic troubleshooting. This section addresses specific experimental outcomes in a question-and-answer format.
Question 1: My reaction has stalled. TLC analysis shows a significant amount of unreacted starting material, but little to no product formation. What are the likely causes?
This is one of the most frequent issues, often pointing to problems with reagents or reaction conditions rather than side reactions.
Potential Causes & Solutions:
-
Reagent Quality and Stoichiometry: The quality and amount of your reagents are paramount. Low-quality or degraded reagents can halt a reaction before it even truly begins.[1][2]
-
Solution:
-
Verify Reagent Activity: Use freshly opened reagents or purify older ones. For common reducing agents like sodium borohydride (NaBH₄), which can decompose with improper storage, consider a new bottle.[3] For organometallic reagents, titration is recommended to determine the active concentration.
-
Optimize Stoichiometry: Insufficient reagent is a common pitfall. While a 1:1 molar ratio is theoretically enough for some reactions, an excess of the key reagent is often required to drive the reaction to completion, especially if the reagent can decompose in the solvent.[4]
-
Reagent Equivalents (Reagent:Substrate) Typical Observation Recommendation 1.0 : 1 Stalled reaction, significant starting material remains. Often insufficient for complete conversion. 1.5 : 1 Good conversion, may still have trace starting material. A good starting point for optimization.[3] 2.0 - 3.0 : 1 Drives reaction to completion, but may increase byproduct formation. Use for less reactive substrates or to ensure completion, but monitor for side reactions. -
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration are critical variables that dictate reaction kinetics.[5][6]
-
Solution:
-
Temperature: If the reaction is sluggish at room temperature, consider a modest increase in heat (e.g., to 40-50 °C). Conversely, if you suspect decomposition, lowering the temperature (e.g., to 0 °C) is crucial.[7]
-
Solvent Choice: Ensure your starting material and reagents are fully soluble in the chosen solvent. Impurities in the solvent (especially water in anhydrous reactions) can quench sensitive reagents.[8]
-
Concentration: Reactions that are too dilute may proceed very slowly. If solubility allows, try increasing the concentration.
-
-
-
Inadequate Mixing: In heterogeneous reactions (e.g., using a solid-supported catalyst) or viscous solutions, poor mixing can prevent reagents from interacting effectively.[3]
-
Solution: Ensure vigorous and continuous stirring throughout the reaction. For viscous mixtures, a mechanical stirrer may be more effective than a magnetic stir bar.
-
Troubleshooting Workflow for Stalled Reactions
Caption: A decision tree for troubleshooting stalled reactions.
Question 2: My starting material is consumed, but TLC shows multiple new spots, and the isolated yield of my desired product is low. What's going on?
This scenario strongly suggests that your starting material is being diverted into undesired side reactions. The bifunctional nature of 1-(2-(hydroxymethyl)phenyl)propan-2-one, with its benzylic alcohol and enolizable ketone, makes it susceptible to several competing pathways.
Potential Causes & Solutions:
-
Oxidation of the Benzylic Alcohol: The primary benzylic alcohol is sensitive to oxidation, which can occur if using oxidative reagents or even inadvertently through exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts.[9][10] This forms an aldehyde, which can then participate in further undesired reactions.
-
Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). Degas your solvent before use. Avoid unnecessary exposure to air during workup.
-
-
Self-Condensation (Aldol Reaction): The ketone has α-protons on the methylene bridge which are enolizable, particularly under basic conditions. The resulting enolate can attack the ketone of another molecule, leading to dimeric aldol addition or condensation products.[11][12][13]
-
Solution: Maintain strict pH control. If your reaction does not require basic conditions, ensure your reagents and glassware are free from basic residues. If a base is required, consider using a non-nucleophilic, hindered base and adding it slowly at low temperatures.
-
-
Dehydration of the Benzylic Alcohol: Under acidic conditions, the benzylic alcohol can be protonated, and subsequent loss of water can generate a stable benzylic carbocation. This can lead to the formation of a conjugated alkene.
-
Solution: Avoid strongly acidic conditions unless the reaction specifically requires them. Use of a non-acidic Lewis acid might be a suitable alternative for certain transformations.
-
-
Intramolecular Cyclization: The hydroxyl group can act as a nucleophile and attack the electrophilic carbonyl carbon of the ketone, forming a cyclic hemiacetal. This is often a reversible equilibrium but can complicate purification and analysis.
-
Solution: This is an inherent property of the molecule. In some cases, derivatizing the alcohol with a protecting group prior to the main reaction can prevent this.
-
Common Side Reaction Pathways
Caption: Potential side reactions for the starting material.
Frequently Asked Questions (FAQs)
Q: How can I confirm the purity of my starting material before beginning my experiment? A: Starting material purity is non-negotiable for reproducible results.[5] Use a combination of techniques:
-
TLC: Run a single spot of your starting material in a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). It should appear as a single, well-defined spot.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify organic impurities.
-
Melting Point: If the material is solid, a sharp melting point close to the literature value indicates high purity.
Q: What is the best general strategy to improve conversion if I suspect multiple issues? A: Adopt a systematic, one-variable-at-a-time approach.[6] Start with what you believe is the most likely culprit. For instance, first, ensure your reagents are of high quality and used in appropriate excess. If the problem persists, then begin to optimize the temperature. Keep detailed notes of each change and the corresponding result.
Q: Could my workup procedure be the cause of low yield, even if the reaction went to completion? A: Absolutely. Products can be lost or can decompose during workup.[14][15]
-
Acid/Base Sensitivity: If your product has sensitive functional groups, check if it degrades upon exposure to the acidic or basic solutions used in your aqueous wash steps.[14]
-
Emulsions: Emulsions during liquid-liquid extraction can trap product. Adding brine (saturated NaCl solution) can help break them.[15]
-
Product Solubility: Your product might have some solubility in the aqueous layer. It's good practice to re-extract the aqueous layer with fresh solvent to recover any dissolved product.[14]
Detailed Experimental Protocols
Protocol 1: Effective Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol ensures you have a reliable method to track the progress of your reaction, which is a cornerstone of troubleshooting.[15]
Materials:
-
TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber with a lid
-
Capillary spotters
-
Solvent system (e.g., 3:1 Hexanes:Ethyl Acetate, adjust as needed for your product)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate stain) if compounds are not UV-active.
Procedure:
-
Prepare the Chamber: Pour the solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Spot the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Lane 1 (Reference): Use a capillary spotter to apply a small, concentrated spot of your starting material solution.
-
Lane 2 (Co-spot): Apply a spot of the starting material, and then carefully spot the reaction mixture directly on top of it. This helps to definitively identify the starting material spot in your reaction lane.
-
Lane 3 (Reaction): Apply a spot of your current reaction mixture.
-
-
Develop the Plate: Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below your origin line. Close the lid and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize and Analyze:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely.
-
Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
If necessary, dip the plate in a staining solution and gently heat it to visualize the spots.
-
Interpretation: A successful reaction will show the disappearance of the starting material spot (compare Lane 3 to Lane 1) and the appearance of a new spot for your product. The co-spot lane (Lane 2) will confirm the identity of the starting material. The presence of multiple new spots indicates side reactions.
-
Protocol 2: Model Reaction - Selective Reduction of the Ketone
This protocol details the reduction of the ketone in 1-(2-(hydroxymethyl)phenyl)propan-2-one to form 1-(2-(hydroxymethyl)phenyl)propan-2-ol, a diol. It is designed to minimize common side reactions.
Materials:
-
1-(2-(hydroxymethyl)phenyl)propan-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Dichloromethane (DCM) and saturated ammonium chloride (NH₄Cl) solution for workup.
Procedure:
-
Setup: In a clean, dry round-bottom flask, dissolve 1-(2-(hydroxymethyl)phenyl)propan-2-one (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration). Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.
-
Reagent Addition: While stirring at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes. Adding it slowly helps to control any exotherm and gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress every 30 minutes using the TLC protocol described above. The reaction is complete when the starting material spot has completely disappeared. This may take 1-3 hours.
-
Quenching: Once the reaction is complete, slowly and carefully add saturated ammonium chloride (NH₄Cl) solution dropwise at 0 °C to quench the excess NaBH₄. Continue adding until gas evolution ceases.
-
Workup:
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Reduce the volume of methanol on a rotary evaporator.
-
Add water and extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification & Analysis: The crude diol can be purified by flash column chromatography on silica gel. Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- Handy, S. T., & O'Connor, S. M. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. PMC.
- Li, X., et al. (2020). Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I2. Taylor & Francis Online.
- Unknown Author. Benzylic and Allylic Alcohol Oxidation. Scribd.
- He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry.
- Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
- BenchChem. (2025). Technical Support Center: Optimizing Reagent Stoichiometry for Efficient Ketone Reduction. Benchchem.
- University of Rochester Chemistry Department. How To: Troubleshoot a Reaction. University of Rochester Chemistry.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low-Yield Chemical Reactions. Benchchem.
- GSK. Ketone Reduction. WordPress.
- University of Rochester Chemistry Department. How to Improve Yield. University of Rochester Chemistry.
- Cole-Parmer. Aldol Condensation Reactions. Cole-Parmer.
- Wikipedia. Self-condensation. Wikipedia.
- Chemistry LibreTexts. (2023). Some Biological Carbonyl Condensation Reactions. Chemistry LibreTexts.
- Cardoza, A. (2015). What could be reason for getting a very low yield in organic chemistry? Quora.
- Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry.
- Various Authors. (2024). What are some common causes of low reaction yields? Reddit.
- Hunt, I. Eliminations of benzylic systems. University of Calgary Chemistry.
- Wikipedia. Aldol condensation. Wikipedia.
- Bourne, R. A., et al. (2024). A Brief Introduction to Chemical Reaction Optimization. ACS Publications.
- Apollo Scientific. Why High-Quality Reagents Matter in Industrial Applications. Apollo Scientific.
- Merkel. (2023). The Importance of High-Quality Reagents in Accurate Experimental Results. Merkel.
- Laszlo, P. (2020). Catalysis of Organic Reactions by Inorganic Solids. Taylor & Francis.
- Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.
- Organic Chemistry Portal. Benzyl Ethers. Organic Chemistry Portal.
- Wikipedia. Enantioselective reduction of ketones. Wikipedia.
- Chemistry Steps. Reduction of Aldehydes and Ketones. Chemistry Steps.
- Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry.
-
The Organic Chemistry Tutor. (2021). Reduction of Aryl Ketones. YouTube. Available at: [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Self-condensation - Wikipedia [en.wikipedia.org]
- 13. Aldol condensation - Wikipedia [en.wikipedia.org]
- 14. How To [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Stability of 1-(2-(Hydroxymethyl)phenyl)propan-2-one under acidic conditions
Technical Support Center: 1-(2-(Hydroxymethyl)phenyl)propan-2-one
Guide Objective: This technical guide serves as a dedicated resource for researchers, chemists, and pharmaceutical scientists working with 1-(2-(hydroxymethyl)phenyl)propan-2-one. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the mechanistic understanding and practical protocols needed to anticipate and manage potential stability issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when handling 1-(2-(hydroxymethyl)phenyl)propan-2-one in acidic media?
A1: The principal stability issue is a rapid, acid-catalyzed intramolecular cyclization. The molecule's structure, featuring a nucleophilic hydroxymethyl group positioned ortho to a side chain with an electrophilic ketone, makes it highly susceptible to this internal reaction. Protonation of the ketone's carbonyl oxygen under acidic conditions significantly enhances its electrophilicity, initiating a nucleophilic attack by the nearby hydroxyl group. This process results in the formation of a stable six-membered heterocyclic ring system and the elimination of a water molecule.
Q2: What is the major degradation product formed under acidic conditions?
A2: The degradation product is 3,4-dihydro-1-methyl-1H-isochromen-1-ol, which subsequently dehydrates to form 1-methyl-1,4-dihydroisochromene (also known as 1-methyl-1H-isochromene). The initial cyclization forms a cyclic hemiacetal, which can then lose water to form the more stable cyclic ether. This transformation is often irreversible and can proceed to completion, especially at elevated temperatures or with strong acids.
Q3: At what pH range does this degradation become significant?
A3: Significant degradation is typically observed in solutions with a pH below 5. The rate of cyclization is directly proportional to the acid concentration (hydronium ion concentration). Even mildly acidic conditions, such as those encountered during aqueous workups with dilute acids (e.g., 1M HCl) or on silica gel chromatography, can be sufficient to induce this transformation.[1][2]
Q4: How can I detect the formation of the cyclized byproduct?
A4: The degradation can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The cyclized product is typically less polar than the starting material and will have a higher Rf value.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method will show a new peak eluting earlier than the starting material. This technique is ideal for quantifying the extent of degradation.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detection. Key indicators of degradation include the disappearance of the broad singlet corresponding to the hydroxyl proton and the appearance of new signals characteristic of the isochromene ring structure.
-
Mass Spectrometry (MS): The cyclized and dehydrated product will have a molecular weight that is 18.01 g/mol less than the starting material (C₁₀H₁₂O₂ = 164.20 g/mol ; C₁₀H₁₀O = 146.19 g/mol ), corresponding to the loss of water.
Troubleshooting Guide: Experimental Challenges
Issue 1: My reaction yield is significantly lower than expected after an acidic workup or purification on silica gel.
-
Probable Cause: You are likely losing your desired product to acid-catalyzed cyclization during the purification step. Silica gel is inherently acidic and can catalyze this degradation, even without the use of acidic eluents.
-
Troubleshooting Steps:
-
Neutralize Before Extraction: Before performing an aqueous extraction, carefully neutralize the reaction mixture to a pH of 7.0-7.5 using a mild base like sodium bicarbonate (NaHCO₃) solution.
-
Use Neutralized Silica Gel: If column chromatography is necessary, use silica gel that has been pre-treated with a base. This can be done by preparing the slurry with an eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v).
-
Consider Alternative Purification: Explore non-acidic purification methods like preparative HPLC with a neutral mobile phase or crystallization if possible.
-
Issue 2: I observe a new major peak in my LC-MS analysis with a mass of [M-18]+.
-
Probable Cause: This observation is a classic signature of the intramolecular cyclization and dehydration of 1-(2-(hydroxymethyl)phenyl)propan-2-one. The [M-18] peak corresponds to the molecular ion of the 1-methyl-1H-isochromene byproduct.
-
Confirmation & Action:
-
Analyze by NMR: Acquire a ¹H NMR spectrum of the sample. The presence of the byproduct will be confirmed by characteristic shifts for the newly formed heterocyclic ring.
-
Review Your Process: Scrutinize all recent steps for exposure to acidic conditions—this includes solvents (some grades of chloroform can contain trace HCl), reagents, workup procedures, and purification media.
-
Implement Preventative Measures: If the starting material's integrity is critical, re-purify it using the neutral methods described above and store it in a cool, dark place, preferably under an inert atmosphere.
-
Issue 3: My NMR spectrum looks "messy" and shows a mixture of my starting material and unknown peaks after a reaction.
-
Probable Cause: If the reaction was run in acid or involved an acidic reagent, you are likely observing a mixture of the starting material and its cyclized degradation product.
-
Diagnostic Workflow:
-
Spike the Sample: Add a small, pure sample of your starting material to the NMR tube. An increase in the intensity of the known starting material peaks will confirm their identity.
-
Run a 2D NMR Experiment: A COSY or HSQC experiment can help in assigning the protons and carbons of the unknown species, which can then be compared to the expected structure of the cyclized product.
-
Perform a Stability Test: Dissolve a small amount of pure starting material in a deuterated solvent (e.g., CDCl₃) and add a drop of an acidic solution (e.g., TFA-d). Monitor the reaction directly in the NMR tube over time to observe the conversion to the byproduct.
-
Key Experimental Protocols
Protocol 1: HPLC Method for Monitoring Stability
This protocol describes a stability-indicating HPLC method to resolve 1-(2-(hydroxymethyl)phenyl)propan-2-one from its primary degradant.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV at 254 nm |
| Injection Vol. | 10 µL |
Procedure:
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Standard Preparation: Prepare a reference standard of pure 1-(2-(hydroxymethyl)phenyl)propan-2-one at the same concentration.
-
Analysis: Equilibrate the column for at least 15 minutes. Inject the sample. The cyclized byproduct will have a shorter retention time than the parent compound. Quantify the percentage of each compound by peak area.[4]
Protocol 2: Forced Degradation Study (Acid Stress)
This protocol is used to intentionally generate the degradation product for characterization or to assess stability under defined conditions.
-
Sample Preparation: Prepare a solution of 1-(2-(hydroxymethyl)phenyl)propan-2-one in acetonitrile at a concentration of 1 mg/mL.
-
Stress Condition: To 1 mL of the sample solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.[5]
-
Incubation: Place the sample in a water bath at 60 °C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 100 µL aliquot.
-
Quenching & Analysis: Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH. Dilute with the mobile phase and analyze by HPLC-UV and LC-MS to monitor the formation of the degradation product.
Mechanistic Pathway and Visualization
The primary degradation pathway is an acid-catalyzed intramolecular cyclization. The reaction proceeds through several key steps, which are initiated by the protonation of the ketone.
Caption: Acid-catalyzed intramolecular cyclization and dehydration pathway.
References
-
Brønsted Acid-Catalyzed Intramolecular Tandem Double Cyclization of γ-Hydroxy Acetylenic Ketones with Alkynes into Naphtho[1,2-b]furan-3-ones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
1-(2-hydroxyphenyl)-2-methyl-propan-1-one. SpectraBase. Available at: [Link]
-
The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Canadian Science Publishing. Available at: [Link]
-
7 Dec 2020 notes 2. University of Illinois Chicago. Available at: [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available at: [Link]
-
1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-. SIELC Technologies. Available at: [Link]
-
Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. Available at: [Link]
-
Organocatalytic (3+3)-cycloaddition of ortho-substituted phenyl nitrones with aryl cyclopropane carbaldehydes: a facile access to enantioenriched 1,2-oxazinanes. Chemical Communications (RSC Publishing). Available at: [Link]
-
Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. ResearchGate. Available at: [Link]
-
Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Chemistry Portal. Available at: [Link]
-
Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. Synfacts. Available at: [Link]
-
Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
1-(2-Hydroxyphenyl)-2-methyl-1-propanone. PubChem - NIH. Available at: [Link]
-
Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. ResearchGate. Available at: [Link]
-
Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography Mass Spectrometry. ResearchGate. Available at: [Link]
- A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.Google Patents.
-
Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. MDPI. Available at: [Link]
-
Phenylacetone: Synthesis of Phenyl-2-Propanone. Scribd. Available at: [Link]
-
1H-NMR metabolomics and molecular networking reveal relationship between. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Thermally induced formal [3+2] cyclization of ortho-aminoaryl-tethered alkylidenecyclopropanes: facile synthesis of furoquinoline and thienoquinoline derivatives. Chemical Communications (RSC Publishing). Available at: [Link]
-
1-Hydroxy-1-phenyl-2-propanone. PubChem - NIH. Available at: [Link]
-
Problem 52 In the acid-catalyzed dehydration. Vaia. Available at: [Link]
-
2-bromo-2-methyl-1-phenylpropan-1-one is produced through the acid-catalyzed bromination of 2-methyl-1-phenylpropan-1-one. Provide a mechanism for this reaction. Pearson. Available at: [Link]
-
(E)-1-(2-hydroxyphenyl)propan-2-one O-methyloxime forms hydrogen-bonded chains of edge-fused R(4)(4)(16) and R(4)(4)(24) rings. PubMed. Available at: [Link]
-
1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-. NIST WebBook. Available at: [Link]
-
1-[2-(1-Hydroxy-1-phenylethyl)phenyl]-2-phenyl-2-propanol isomer. SpectraBase. Available at: [Link]
-
Dehydration Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]
-
Explain why the following alcohols, when heated with acid, form the same alkene. Pearson+. Available at: [Link]
Sources
- 1. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 2. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]
- 3. 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl- | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Removing metal catalyst residues from 1-(2-(Hydroxymethyl)phenyl)propan-2-one
Topic: Purification of 1-(2-(Hydroxymethyl)phenyl)propan-2-one
Diagnostic & Assessment Module
User: "I have high residual metal levels in my batch of 1-(2-(Hydroxymethyl)phenyl)propan-2-one. How do I fix this?"
Support Scientist: Before we select a protocol, we must assess the specific constraints of your system. This molecule contains an ortho-hydroxymethyl group relative to a ketone-containing side chain.[1] This structural motif presents a unique stability challenge that rules out standard acid-wash techniques.[1]
Critical Stability Warning
Do NOT use strong acidic washes (pH < 4). Under acidic conditions, 1-(2-(Hydroxymethyl)phenyl)propan-2-one undergoes acid-catalyzed cyclization to form isochroman derivatives (hemiacetals) or isochromenes via dehydration.[1] All scavenging methods selected below prioritize neutral pH conditions to preserve the integrity of your API intermediate.
Step 1: Identify Your Impurity Class (ICH Q3D)
Refer to the table below to determine your target limit based on the catalyst used.
| Metal Catalyst | ICH Q3D Class | Oral PDE Limit (µ g/day ) | Approx.[2] Conc. Limit (ppm)* | Preferred Scavenger Ligand |
| Palladium (Pd) | Class 2B | 100 | 10 | Thiol (SH), DMT, Thiourea |
| Platinum (Pt) | Class 2B | 100 | 10 | Thiol (SH), TAA |
| Rhodium (Rh) | Class 2B | 100 | 10 | TAA, Thiourea |
| Ruthenium (Ru) | Class 2B | 100 | 10 | TAA, Imidazole |
| Copper (Cu) | Class 3 | 3000 | 300 | TAA, Amine, Imidazole |
*Concentration limits assume a max daily dose of 10g. For lower doses, limits may be higher.
Solution Protocols
Method A: Functionalized Silica Scavengers (Recommended)
Best for: High-value intermediates, avoiding yield loss, and strict pH control.
This method uses silica gel grafted with functional groups (e.g., SiliaMetS®) to chelate metals.[3][4] It is heterogeneous, meaning the metal is trapped on the solid silica, which is then filtered off.[5]
Why this works: The chelating ligands (Thiol/DMT) have a binding affinity for Pd/Pt that is orders of magnitude higher than the hydroxyl/ketone groups on your product.
Protocol:
-
Dissolution: Dissolve the crude product in a compatible solvent (THF, Ethyl Acetate, or Methanol) at a concentration of 5–10 mL/g.
-
Loading: Add the functionalized silica scavenger.[4]
-
Incubation: Stir the suspension at room temperature for 4 hours .
-
Note: Elevated temperature (40–50°C) improves kinetics but increases the risk of hemiacetal formation. Monitor by HPLC.
-
-
Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm membrane to remove the silica.
-
Wash: Wash the filter cake with 2 bed volumes of the solvent to recover entrained product.
-
Analysis: Concentrate the filtrate and analyze via ICP-MS.
Method B: Activated Carbon Adsorption
Best for: Large-scale crude cleanup where minor yield loss is acceptable.[1]
Protocol:
-
Dissolve crude material in Ethanol or Methanol (avoid DCM as it inhibits adsorption).
-
Add Activated Carbon (e.g., Darco® KB-G) at 10–20 wt% relative to the product.
-
Stir vigorously for 1–2 hours at room temperature.
-
Filter through Celite® to remove the carbon fines.
-
Validation: Check for "color leaching." If the filtrate is still dark/colored, the colloidal metal has not been fully removed.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct scavenging method while avoiding product degradation.
Caption: Decision tree for selecting metal scavengers based on catalyst type, highlighting the critical avoidance of acidic conditions for 1-(2-(Hydroxymethyl)phenyl)propan-2-one.
Troubleshooting FAQ
Q1: I used a Thiol scavenger for Palladium, but the metal levels are still >50 ppm. Why? A: This usually happens if the Palladium is in a stable complex rather than free ionic form.
-
The Fix: Add a small amount of DMSO (5% v/v) to your solvent system during the scavenging step. DMSO helps displace ligands from the Pd center, making it more accessible to the Thiol scavenger. Alternatively, switch to a DMT (Dimercaptotriazine) scavenger, which has a higher affinity for Pd(0) species.
Q2: Can I use N-Acetylcysteine (NAC) extraction? A: Yes, but proceed with caution.[1] NAC is acidic. You must buffer the aqueous layer to pH 7.0–7.5 using sodium bicarbonate. If the pH drops below 4, the hydroxymethyl group will attack the ketone, leading to cyclization and yield loss.
Q3: My product turned yellow after adding activated carbon. A: This indicates oxidation or incomplete removal of colloidal metal.
-
The Fix: Filter the carbon, then pass the solution through a small plug of silica gel. If the color persists, check for the formation of the conjugated enone (elimination of water), which is a common degradation product of this molecule.
Q4: How do I validate that the scavenger didn't trap my product? A: Perform a "mass balance" check.
-
Weigh the dry scavenger before addition.
-
After filtration and washing, dry the scavenger again.
-
If the mass increase significantly exceeds the theoretical mass of the metal removed, your product is likely binding to the silica matrix. Switch to a less polar solvent (e.g., change from MeOH to Ethyl Acetate) to reduce non-specific binding.
References
-
ICH Expert Working Group. (2019). ICH Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency.[6] [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis, 346(8), 889–900. [Link][1]
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]
Sources
Technical Support Center: Optimizing Intramolecular Cyclodehydration of 1-(2-(Hydroxymethyl)phenyl)propan-2-one
Welcome to the technical support center for the synthesis of 2-methyl-3,4-dihydronaphthalen-1(2H)-one (2-methyl-1-tetralone). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the critical cyclodehydration step of 1-(2-(hydroxymethyl)phenyl)propan-2-one. Our focus is to elucidate the pivotal role of temperature in maximizing yield, minimizing impurities, and ensuring reaction efficiency.
Introduction: The Reaction at a Glance
The intramolecular cyclodehydration of 1-(2-(hydroxymethyl)phenyl)propan-2-one is a powerful acid-catalyzed reaction that constructs a new six-membered ring, yielding 2-methyl-1-tetralone. This transformation proceeds via an intramolecular electrophilic attack, where the key step involves the formation of a benzylic carbocation intermediate that is intercepted by the ketone's enol tautomer. Temperature is the most critical parameter to control in this process; it directly governs the rate of the dehydration step, the stability of the carbocation intermediate, and the potential for side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of this reaction?
The expected product is 2-methyl-3,4-dihydronaphthalen-1(2H)-one , commonly known as 2-methyl-1-tetralone. The reaction involves the formation of a new carbon-carbon bond between the benzylic carbon (from the hydroxymethyl group) and the alpha-carbon of the ketone's methyl group, with the concurrent loss of a water molecule.
Q2: Can you outline the general mechanism for this acid-catalyzed cyclodehydration?
Certainly. The reaction follows a well-established pathway for intramolecular electrophilic cyclizations.
-
Protonation: A protic or Lewis acid catalyst protonates the hydroxyl group of the hydroxymethyl moiety, converting it into a good leaving group (-OH₂⁺).[1]
-
Dehydration & Carbocation Formation: Thermal energy promotes the loss of a water molecule, generating a relatively stable secondary benzylic carbocation. This step is often rate-limiting and highly temperature-dependent.
-
Enolization: The ketone tautomerizes to its more nucleophilic enol form. This equilibrium is also influenced by the acid catalyst.
-
Intramolecular Cyclization: The electron-rich double bond of the enol performs a nucleophilic attack on the electrophilic benzylic carbocation, closing the ring to form the new six-membered ring.
-
Deprotonation: A final deprotonation step regenerates the ketone's carbonyl group and releases the acid catalyst, yielding the final product, 2-methyl-1-tetralone.
The overall mechanism is visualized in the diagram below.
Caption: Acid-catalyzed cyclodehydration mechanism.
Q3: Why is temperature considered the most critical parameter?
Temperature directly influences several competing factors:
-
Reaction Rate: The initial dehydration to form the carbocation has a significant activation energy barrier. Sufficient heat is required to drive this step and the overall reaction forward at a practical rate.[2][3]
-
Equilibrium Position: Dehydration reactions are typically reversible. Higher temperatures favor the products (the cyclized ketone and water) and allow for the removal of water, driving the reaction to completion according to Le Châtelier's principle.[4][5]
-
Side Reactions: Excessively high temperatures can promote undesired pathways such as polymerization of the reactive carbocation intermediate or subsequent, unwanted dehydrogenation of the product to form 2-methyl-1-naphthol.[6] Finding the optimal thermal window is key to achieving high selectivity.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of the cyclodehydration reaction, with a focus on temperature-related solutions.
Problem 1: Low or No Conversion of Starting Material
Q: My reaction has run for several hours, but TLC/GC analysis shows mostly unreacted starting material. How can I drive the reaction to completion?
A: This is a classic symptom of insufficient activation energy or an unfavorable equilibrium. The primary lever to pull here is temperature.
-
Causality: The dehydration of the alcohol to form the benzylic carbocation is an endothermic and often rate-determining step. If the temperature is too low, this step will not proceed at an appreciable rate, and the reaction will stall.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in 10-20 °C increments. The optimal temperature is highly dependent on the solvent and catalyst used. For instance, reactions in toluene may require reflux (~110 °C), while those in higher-boiling solvents like xylene can be pushed to 140 °C or higher if necessary.
-
Ensure Water Removal: This reaction generates water, and its presence can shift the equilibrium back to the starting materials. If not already in use, employ a Dean-Stark apparatus or add molecular sieves to sequester water as it is formed. This is particularly effective at the boiling point of your solvent.
-
Verify Catalyst Activity: Ensure your acid catalyst is not deactivated or too dilute. If using a solid acid catalyst, ensure it is properly activated. For protic acids, confirm the concentration is sufficient.
-
| Catalyst Type | Common Solvents | Recommended Starting Temperature (°C) | Optimization Range (°C) |
| p-Toluenesulfonic acid (p-TsOH) | Toluene, Xylene | 110 (Reflux) | 110 - 140 |
| Sulfuric Acid (conc. H₂SO₄) | Dichloromethane, Toluene | 40 (Reflux) | 40 - 110 |
| Phosphoric Acid (H₃PO₄) | Xylene | 120 | 120 - 160 |
| Solid Acid (e.g., Amberlyst-15) | Toluene, Xylene | 110 (Reflux) | 110 - 140 |
Problem 2: Significant Formation of Side Products/Impurities
Q: I am achieving good conversion, but my crude product is contaminated with significant impurities. What are they, and how can temperature control help?
A: Side product formation often indicates that the reaction conditions, particularly temperature, are too harsh, leading to secondary reactions of the highly reactive carbocation intermediate or the final product.
-
Causality & Solutions:
-
Impurity A: Polymeric Material: The benzylic carbocation is electrophilic and can be attacked by any available nucleophile, including another molecule of the starting material or the enol of the product. Excessively high temperatures increase molecular kinetic energy, leading to a higher probability of these intermolecular side reactions and the formation of high-molecular-weight oligomers or polymers.
-
Solution: Reduce the reaction temperature. Find the minimum temperature at which the reaction proceeds at a reasonable rate. You can also try a slow-addition protocol, where the starting material is added gradually to a heated solution of the catalyst, keeping the instantaneous concentration of the reactive species low.
-
-
Impurity B: 2-Methyl-1-naphthol: The desired product, 2-methyl-1-tetralone, can undergo subsequent acid-catalyzed dehydrogenation (aromatization) at high temperatures to form the more thermodynamically stable 2-methyl-1-naphthol.[6]
-
Solution: This is a clear indication that your temperature is too high. Reduce the temperature and monitor the reaction time carefully. Stop the reaction as soon as the starting material is consumed to prevent over-reaction. If 2-methyl-1-naphthol is the desired product, then higher temperatures and an oxidizing agent might be intentionally employed.[6]
-
-
Caption: Troubleshooting flowchart for temperature optimization.
Problem 3: Reaction is Inconsistent Between Batches
Q: I am struggling with reproducibility. A temperature that worked for one batch resulted in a stalled reaction or excessive byproducts in the next. Why?
A: Inconsistency often points to subtle variables that affect how the set temperature translates to the actual reaction environment.
-
Causality & Solutions:
-
Inaccurate Temperature Monitoring: Ensure your thermometer or probe is calibrated and placed correctly within the reaction mixture, not touching the flask walls or sitting in the headspace. Hotplate surface temperature is not an accurate measure of the internal reaction temperature.
-
Heating and Stirring Inefficiencies: Inconsistent stirring can lead to localized hot spots where the temperature is much higher than the bulk solution, promoting side reactions. Ensure vigorous, efficient stirring, especially for larger-scale reactions.
-
Variable Water Content: The presence of water in the starting material or solvent can quench the catalyst and inhibit the initial dehydration. Ensure all reagents and solvents are appropriately dried before use, as this will affect the thermal energy required to initiate the reaction.
-
General Experimental Protocol
This is a generalized procedure and should be adapted based on specific laboratory conditions and safety protocols.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a Dean-Stark trap (if using an azeotropic solvent like toluene or xylene), and a temperature probe, add the solvent of choice.
-
Catalyst Addition: Add the acid catalyst (e.g., 0.05 - 0.1 equivalents of p-TsOH) to the solvent.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 110 °C for toluene). Allow the temperature to stabilize.
-
Substrate Addition: Dissolve 1-(2-(hydroxymethyl)phenyl)propan-2-one (1.0 eq) in a minimal amount of the reaction solvent and add it to the heated catalyst mixture. For sensitive reactions, this addition can be done slowly over 30-60 minutes using an addition funnel.
-
Reaction Monitoring: Maintain a constant internal temperature. Monitor the progress of the reaction by taking small aliquots and analyzing them via TLC or GC until the starting material is consumed (typically 2-8 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by washing with a mild base (e.g., saturated NaHCO₃ solution). Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography or vacuum distillation to yield pure 2-methyl-1-tetralone.
References
-
PrepChem.com. Synthesis of 2-methyl-1-naphthol. [Link]
- Google Patents. US5420362A - Synthesis of 2-methyl-1-naphthol.
-
Patsnap Eureka. Aldol Condensation Explained: Mechanism, Types, and Examples. [Link]
-
ResearchGate. One-step vapor-phase synthesis of 2-methyl-1-naphthol from 1-tetralone. [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]
-
KPU Pressbooks. 6.4 Aldol Reactions – Organic Chemistry II. [Link]
-
ResearchGate. Intramolecular Cyclization Side Reactions | Request PDF. [Link]
-
Chemistry Steps. Aldol Condensation. [Link]
- Google Patents. US3993701A - Methylation of α-naphthol to 2-methyl-1-naphthol.
-
ACS Publications. Theoretical Study of Intramolecular Aldol Condensation of 1,6-Diketones: Trimethylsilyl Substituent Effect | The Journal of Organic Chemistry. [Link]
-
Wikipedia. Nazarov cyclization reaction. [Link]
-
Chemistry Stack Exchange. Mechanism of dehydration of hydroxymethyl substituted cycloaliphatic compounds. [Link]
-
Name-Reaction.com. The Nazarov Cyclization. [Link]
-
PubMed. Phosphoric-Acid-Catalyzed ortho-Selective Intramolecular Cyclodehydration Reaction of Phenols and Anilines. [Link]
- Google Patents.
-
Khan Academy. Acid and base catalyzed formation of hydrates and hemiacetals. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Aldol Condensation Explained: Mechanism, Types, and Examples [eureka.patsnap.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 6.4 Aldol Reactions – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Aldol Condensation - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Handling the Hygroscopic Nature of 1-(2-(Hydroxymethyl)phenyl)propan-2-one
Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals working with 1-(2-(Hydroxymethyl)phenyl)propan-2-one . This bifunctional organic compound features both an ortho-hydroxymethyl group and an acetonyl chain. While highly versatile for organic synthesis, its dual functional groups render it exceptionally susceptible to moisture absorption and complex structural dynamics.
This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure scientific integrity during your experiments.
Part 1: Troubleshooting & FAQs
Q1: Why does my batch of 1-(2-(Hydroxymethyl)phenyl)propan-2-one turn into a viscous, sticky syrup and exhibit weight variance over time? A: This phenomenon is driven by the molecule's bifunctional nature. It possesses both a strong hydrogen-bond donor (the primary alcohol) and a hydrogen-bond acceptor (the ketone). When exposed to ambient air, the compound rapidly absorbs atmospheric moisture, forming a dense hydration shell[1]. This intermolecular hydrogen bonding disrupts the neat liquid/solid lattice, transforming it into a viscous syrup. Crucially, the absorbed water significantly increases the apparent mass, leading to severe stoichiometric errors in molar calculations if weighed on an open analytical balance.
Q2: How does moisture affect the chemical reactivity and structural integrity of this compound? A: Moisture fundamentally alters the compound's structural identity. 1-(2-(Hydroxymethyl)phenyl)propan-2-one exists in a delicate thermodynamic equilibrium with its cyclic hemiketal form, 3-methylisochroman-3-ol [2]. The ortho-positioning of the functional groups allows the hydroxyl oxygen to undergo a favorable 6-exo-trig nucleophilic attack on the ketone carbonyl, forming a stable 6-membered ring[3]. Trace moisture—and the slight acidity of dissolved CO₂—catalyzes this ring-chain tautomerism. If your downstream synthesis requires a free ketone (e.g., Wittig olefination, reductive amination), the hemiketal form will "mask" the reactive center, plummeting your yields. Furthermore, free water will violently quench moisture-sensitive organometallic reagents.
Fig 1. Ring-chain tautomerism and the disruptive impact of moisture on chemical reactivity.
Q3: What is the optimal method for weighing and transferring this compound without moisture contamination? A: Do not weigh this compound in open air. The self-validating system for handling this relies on inert-atmosphere Schlenk techniques or a glove box[4]. You must transfer the compound using a nitrogen-flushed, gas-tight syringe directly from a Sure/Seal™ bottle into a pre-tared, sealed vial[5]. Weigh the sealed vial to determine the mass by difference.
Q4: If my sample has absorbed moisture, how can I dry it without causing thermal degradation? A: Avoid direct high-heat vacuum distillation. Heating the hemiketal form (3-methylisochroman-3-ol) in the presence of trace acid and water can cause dehydration, yielding an undesired isochromene derivative (permanent loss of the hydroxyl group). Instead, use azeotropic distillation with anhydrous toluene at low temperatures, or store the compound as a solution over activated 3Å molecular sieves.
Part 2: Data Presentation
The following table summarizes the physical and chemical states of 1-(2-(Hydroxymethyl)phenyl)propan-2-one based on atmospheric exposure, allowing for rapid troubleshooting of your starting material.
| State | Structural Dominance | Moisture Content | Physical Appearance | Impact on Downstream Synthesis |
| Anhydrous | Open-Chain Ketone-Alcohol | < 50 ppm | Free-flowing liquid / clear crystals | Optimal reactivity for ketone/alcohol modifications. |
| Ambient Exposure | Hemiketal Equilibrium | > 500 ppm | Viscous, sticky syrup | Masked ketone; violently quenches Grignard/organolithium reagents. |
| Heat-Degraded (Wet) | Isochromene Derivative | Variable | Discolored oil | Irreversible loss of hydroxyl group; complete synthesis failure. |
Part 3: Experimental Protocols
Protocol A: Anhydrous Syringe Transfer & Differential Weighing
Causality: Standard pouring exposes the compound to ambient humidity, instantly altering its mass and structure. This protocol utilizes a closed-system transfer to maintain anhydrous integrity and prevent the formation of the hemiketal[4].
-
Glassware Preparation: Oven-dry receiving vials and rubber septa at 140°C for a minimum of 4 hours to remove the thin film of adsorbed moisture on the glass surface[5].
-
Inert Purge: Assemble the glassware while hot. Flush the system with high-purity, dry Nitrogen or Argon until cooled to room temperature[4].
-
Syringe Validation (Self-Validating Step): Flush a gas-tight syringe 5 times with inert gas. Half-fill the syringe with N₂, insert the needle into a solid rubber stopper, and compress the plunger. If the gas cannot be compressed to half its volume without leaking, discard the syringe[4].
-
Transfer: Pierce the Sure/Seal™ bottle septum with the validated syringe. Inject a volume of inert gas equal to the volume of liquid you intend to withdraw (to prevent negative pressure), then withdraw the compound[5].
-
Differential Weighing: Inject the compound directly into the pre-tared, nitrogen-flushed reaction vial. Weigh the sealed vial to determine the exact mass transferred by difference.
Fig 2. Self-validating anhydrous handling workflow for hygroscopic liquids.
Protocol B: Moisture Removal via Azeotropic Distillation
Causality: Direct vacuum distillation at high temperatures causes the cyclic hemiketal to dehydrate into an isochromene, permanently destroying the molecule. Azeotropic drying removes water at low temperatures by exploiting the boiling point depression of binary mixtures.
-
Dissolution: Dissolve the moisture-compromised compound in an excess of anhydrous toluene (which forms a minimum-boiling azeotrope with water).
-
Evaporation: Concentrate the mixture under reduced pressure using a rotary evaporator with the water bath set strictly below 40°C.
-
Iteration: Re-dissolve the residue in fresh anhydrous toluene and evaporate again. Repeat this cycle three times to ensure complete water removal.
-
Moisture Validation (Self-Validating Step): Reconstitute the final residue in an anhydrous solvent suitable for your next step. Extract a 100 µL aliquot and perform a Karl Fischer titration. Proceed with the synthesis only if the water content is verified to be <100 ppm.
Part 4: References
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC (NIH).1
-
Cyclic hemiacetals and hemiketals - Khan Academy.3
-
3-Methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide - Benchchem. 2
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group, University of Pittsburgh. 4
-
Handling Air-Sensitive Reagents Technical Bulletin AL-134 - Sigma-Aldrich (via UMich). 5
Sources
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
Overcoming steric hindrance in 1-(2-(Hydroxymethyl)phenyl)propan-2-one derivatives
Technical Support Center: Advanced Synthesis & Scaffolds Subject: Optimization Strategies for 1-(2-(Hydroxymethyl)phenyl)propan-2-one Scaffolds Ticket ID: #T-ZN-402-ORTHO Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering difficulties with 1-(2-(Hydroxymethyl)phenyl)propan-2-one . This scaffold presents a classic "Ortho-Effect" dilemma. The proximity of the hydroxymethyl group (-CH₂OH) at the ortho position to the acetonyl side chain (-CH₂C(O)CH₃) creates two distinct failure modes:
-
Steric Occlusion: The hydroxymethyl bulk physically blocks nucleophilic trajectories toward the ketone.
-
Intramolecular Trapping (The Isochroman Trap): The hydroxyl group acts as an internal nucleophile, cyclizing to form hemiacetals or dehydrating to isochromenes, effectively destroying your ketone functionality.
This guide provides the standard operating procedures (SOPs) to bypass these thermodynamic and kinetic traps.
Module 1: The Isochroman Trap (Troubleshooting Cyclization)
User Query: "My ketone peak (1715 cm⁻¹) disappears during storage or mild acidic workup, but I haven't added a nucleophile yet. NMR shows a new ether linkage."
Diagnosis: You are experiencing spontaneous intramolecular hemiacetalization . The 2-hydroxymethyl group attacks the ketone carbonyl to form a 5-membered lactol (1-methyl-1,3-dihydroisobenzofuran-1-ol) or, upon dehydration, an isochromene derivative. This is an entropy-favored process due to the ortho positioning.
The Pathway Visualization
The following diagram illustrates the competing pathways. You must block the "Red" path to maintain the open-chain ketone.
Caption: Figure 1. The "Isochroman Trap" mechanism showing how the ortho-hydroxyl group competes with desired functionalization.
Protocol A: The "Spacer" Strategy (Silyl Protection)
To prevent cyclization, you must mask the nucleophilicity of the hydroxyl group before attempting any chemistry on the ketone.
-
Reagents: TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMF (0.5 M).
-
Procedure:
-
Dissolve substrate in anhydrous DMF.
-
Add Imidazole (acts as a base and nucleophilic catalyst).
-
Add TBSCl portion-wise at 0°C.
-
Stir at RT for 4 hours.
-
-
Why this works: The bulky tert-butyldimethylsilyl (TBS) group creates a "steric wall" that prevents the oxygen from approaching the carbonyl carbon, locking the molecule in the open-chain form.
Module 2: Overcoming Steric Hindrance in Reductive Amination
User Query: "I am trying to make the amine derivative via reductive amination with a secondary amine, but I only recover starting material or alcohol byproduct. Standard NaBH(OAc)₃ conditions fail."
Diagnosis: Standard reductive amination relies on the equilibrium formation of an iminium ion. In your scaffold, the ortho-hydroxymethyl group (even if protected) creates significant steric bulk, shifting the equilibrium away from the imine. Standard borohydrides reduce the ketone to an alcohol faster than the amine can attack.
Solution: The Mattson Protocol using Titanium(IV) Isopropoxide [Ti(OiPr)₄].[1]
Mechanism of Action
Ti(OiPr)₄ serves a dual function:
-
Lewis Acid: Activates the carbonyl, making it more electrophilic despite the steric crowding.
-
Water Scavenger: The reaction produces TiO₂, effectively removing water and driving the unfavorable equilibrium toward the imine (Le Chatelier’s principle).
Experimental Protocol (Mattson Conditions)
| Step | Action | Critical Parameter |
| 1. Complexation | Mix Ketone (1.0 eq) + Amine (1.2 eq) + Ti(OiPr)₄ (1.5 eq) . | Neat (No solvent) or minimal THF. Stir 1-4h. |
| 2. Reduction | Dilute with EtOH. Add NaBH₄ (1.5 eq) cautiously. | Temperature must be 0°C to prevent over-reduction. |
| 3. Quench | Add 2M NaOH or H₂O. | A white precipitate (TiO₂) will form. |
| 4. Filtration | Filter through Celite pad. | TiO₂ is gelatinous; Celite is mandatory. |
Transition State Visualization
Caption: Figure 2.[1][2][3] Titanium(IV)-mediated pathway forcing imine formation in sterically congested ortho-systems.
Module 3: Comparative Reagent Data
When working with ortho-substituted phenylacetones, the choice of reducing agent is critical for chemoselectivity.
| Reagent | Reactivity Level | Suitability for this Scaffold | Notes |
| NaBH(OAc)₃ | Mild | Low | Too bulky; kinetics are too slow for hindered ketones. |
| NaCNBH₃ | Moderate | Medium | Effective at pH 6, but toxic. Good for maintaining imine equilibrium. |
| Ti(OiPr)₄ / NaBH₄ | High (Activated) | Excellent | Recommended. Overcomes steric barrier via Lewis acid activation. |
| H₂ / Pd-C | Heterogeneous | Poor | Often leads to hydrogenolysis of the benzylic -OH or -OBn group. |
References & Grounding
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, vol. 55, no.[1] 8, 1990, pp. 2552–2554.[1]
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Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of ketones: an efficient method for the synthesis of secondary amines."[4][5] Journal of the Chemical Society, Perkin Transactions 1, 1995.
-
Varela-Fernández, A., et al. "Ruthenium-Catalyzed Synthesis of Isochromenes via Cycloisomerization of o-Alkynylbenzyl Alcohols."[6] Organic Letters, vol. 11, no.[6] 23, 2009.
For further assistance, please reply with your specific NMR solvent and observed coupling constants (J-values) to help us distinguish between the open-chain ketone and the cyclic hemiacetal.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 6. Isochromene synthesis [organic-chemistry.org]
Validation & Comparative
Comparative Guide: HPLC Method Development for 1-(2-(Hydroxymethyl)phenyl)propan-2-one Purity Profiling
Executive Summary & Chemical Context[1][2][3]
The analysis of 1-(2-(Hydroxymethyl)phenyl)propan-2-one (hereafter referred to as HMPP ) presents a distinct chromatographic challenge compared to its non-hydroxylated analog, Phenyl-2-propanone (P2P). While P2P is dominated by hydrophobic aromatic interactions, the introduction of the ortho-hydroxymethyl group creates a bifunctional analyte with competing polarity and potential for intramolecular cyclization (hemiacetal formation).
This guide compares the industry-standard C18 (Octadecyl) stationary phase against the chemically more specific Biphenyl phase. While C18 remains the workhorse for general purity assessments, our comparative data suggests that Biphenyl phases offer superior selectivity for HMPP, particularly when resolving it from closely related aromatic impurities or degradation products (e.g., isochroman derivatives).
The Structural Challenge: The Hemiacetal Equilibrium
Before selecting a column, researchers must recognize that HMPP exists in a dynamic equilibrium between its open-chain keto-alcohol form and a cyclic hemiacetal (1-hydroxy-3-methylisochroman).
-
Implication: In neutral solvents, this can lead to split peaks or broad "smeared" chromatography.
-
Solution: The methods detailed below utilize acidic mobile phases (pH < 3.0) to shift the equilibrium or ensure rapid interconversion, resulting in a single, sharp peak.
Strategic Comparison: C18 vs. Biphenyl Stationary Phases
The following table summarizes the performance characteristics of the two primary methodological approaches.
| Feature | Method A: C18 (Standard) | Method B: Biphenyl (Recommended) |
| Primary Interaction | Hydrophobic (Van der Waals) | |
| Selectivity ( | Moderate. Driven by carbon load. | High. Driven by aromatic ring electron density. |
| Retention of HMPP | Moderate. The polar -OH reduces retention. | Stronger. The aromatic ring engages with the phase. |
| Peak Shape | Good, but potential tailing if silanols are active. | Excellent. Steric protection reduces silanol activity. |
| Resolution from Impurities | Baseline resolution for alkyl impurities. | Superior resolution for aromatic isomers and cyclic forms. |
| Suitability | Routine QC of raw materials.[1][2][3] | Complex impurity profiling & degradation studies. |
Detailed Experimental Protocols
Method A: The Baseline (C18)
Best for: Routine assay where specific isomeric impurities are not expected.
-
Column: High-strength Silica C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 210 nm (carbonyl capture) and 254 nm (aromatic).
Method B: The Advanced Protocol (Biphenyl)
Best for: High-fidelity purity profiling and separating the open-chain HMPP from cyclic byproducts.
Instrumental Parameters
-
System: UHPLC or HPLC system with Diode Array Detector (DAD).
-
Column: Biphenyl Stationary Phase (e.g., Kinetex Biphenyl or equivalent), 100 mm x 2.1 mm, 2.6 µm (Core-Shell).
-
Temperature: 40°C (Elevated temperature improves mass transfer and peak symmetry).
Mobile Phase Composition
-
Solvent A: 10 mM Ammonium Formate adjusted to pH 2.8 with Formic Acid.
-
Why: The buffer capacity at pH 2.8 stabilizes the ionization state and suppresses silanol activity better than unbuffered acid.
-
-
Solvent B: Methanol.
-
Why: Methanol promotes stronger
interactions on Biphenyl columns compared to Acetonitrile.
-
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.00 | 90 | 10 | Equilibration |
| 1.00 | 90 | 10 | Isocratic Hold |
| 12.00 | 40 | 60 | Linear Ramp |
| 14.00 | 5 | 95 | Wash |
| 14.10 | 90 | 10 | Re-equilibration |
| 17.00 | 90 | 10 | End |
Sample Preparation
-
Diluent: 50:50 Water:Methanol.
-
Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.
-
Filtration: 0.2 µm PTFE filter (Nylon filters may adsorb the aromatic analyte).
Method Development Logic & Mechanism
The following diagram illustrates the decision matrix used to arrive at the Biphenyl recommendation, adhering to Quality by Design (QbD) principles.
Figure 1: Method Development Workflow emphasizing the selection of Biphenyl chemistry based on analyte properties.
Validation Parameters (ICH Q2(R2) Alignment)
To ensure the method is "fit for purpose," the following validation parameters must be assessed, as per the latest ICH Q2(R2) guidelines [1].
Specificity
-
Requirement: No interference from the blank or known synthesis precursors (e.g., P2P).
-
Acceptance Criteria: Resolution (
) > 2.0 between HMPP and nearest impurity. Peak purity index (via DAD) > 99.0%.
Linearity & Range
-
Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration.
-
Acceptance Criteria: Correlation coefficient (
) 0.999.
Sensitivity (LOD/LOQ)
-
Method: Signal-to-Noise (S/N) ratio approach.
-
LOD: S/N
3:1. -
LOQ: S/N
10:1. -
Note: For HMPP, typical LOQ on a UV detector is approximately 0.05 µg/mL due to the strong chromophore.
Mechanistic Insight: Why Biphenyl?
The superior performance of the Biphenyl phase is not accidental. It is driven by the interaction between the
Figure 2: Mechanistic representation of the Pi-Pi interaction facilitating superior separation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peaks | Hemiacetal/Ketone equilibrium slow. | Lower pH to < 3.0; Increase column temperature to 40°C. |
| Tailing | Silanol interaction with -OH group. | Ensure buffer concentration is >10mM; Use "End-capped" columns. |
| Retention Drift | Phase dewetting (if 100% aqueous used). | Keep at least 5% organic in Mobile Phase A. |
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[6][7] Available at: [Link]
-
Center for Drug Evaluation and Research (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[8] Available at: [Link]
- Gimenez, E., et al. "Impurity profiling of 1-phenyl-2-propanone (P2P) by gas chromatography-mass spectrometry." Forensic Science International, 2011.
- Phenomenex. "Selectivity of Phenyl-Hexyl and Biphenyl Phases for Aromatic Compounds." Technical Guide. (General reference for column chemistry principles).
Sources
- 1. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
1H NMR interpretation of 1-(2-(Hydroxymethyl)phenyl)propan-2-one
Comparative Guide: 1H NMR Interpretation of 1-(2-(Hydroxymethyl)phenyl)propan-2-one via Benchtop vs. High-Field Platforms
As process chemistry evolves, the reliance on traditional, centralized analytical facilities is being challenged by decentralized, at-line technologies. 1-(2-(Hydroxymethyl)phenyl)propan-2-one is a highly versatile intermediate utilized in the synthesis of complex polycyclic active pharmaceutical ingredients (APIs). For drug development professionals, verifying the structural integrity of this intermediate and monitoring its formation in real-time are critical path activities.
This guide objectively compares the analytical performance of modern Benchtop NMR (60–80 MHz) against conventional High-Field NMR (400+ MHz) for the structural elucidation and dynamic reaction monitoring of 1-(2-(Hydroxymethyl)phenyl)propan-2-one.
Baseline 1H NMR Spectral Profile
Before evaluating instrument performance, we must establish the theoretical 1H NMR profile of 1-(2-(Hydroxymethyl)phenyl)propan-2-one. The molecule features an ortho-disubstituted aromatic ring bearing a hydroxymethyl group (
Expected Chemical Shifts (in
-
Aromatic Protons (4H, ~7.10–7.40 ppm): A complex multiplet pattern characteristic of ortho-disubstitution.
-
Hydroxymethyl Methylene (
) (2H, ~4.65 ppm): Typically a sharp singlet in due to rapid intermolecular hydroxyl exchange. -
Acetonyl Methylene (
) (2H, ~3.80 ppm): An isolated singlet, uncoupled from adjacent protons. -
Hydroxyl Proton (
) (1H, ~2.50–4.00 ppm): A broad singlet whose exact shift is highly dependent on concentration, temperature, and hydrogen bonding. -
Methyl Group (
) (3H, ~2.15 ppm): A sharp, highly shielded singlet adjacent to the carbonyl center.
Platform Performance Comparison
Resolution and Chemical Shift Dispersion
High-field superconducting magnets (e.g., 400 MHz) provide superior chemical shift dispersion. At 400 MHz, a standard 7 Hz J-coupling occupies a mere ~0.0175 ppm, allowing for baseline resolution of the complex ortho-aromatic multiplets. Conversely, on a 60 MHz benchtop system, the same 7 Hz coupling spans ~0.11 ppm, leading to severe signal overlap in the aromatic region (7.10–7.40 ppm)[1].
However, for 1-(2-(Hydroxymethyl)phenyl)propan-2-one, the critical aliphatic singlets (2.15 ppm, 3.80 ppm, and 4.65 ppm) are separated by >0.8 ppm. Because these diagnostic peaks do not suffer from second-order coupling effects, benchtop NMR can easily resolve them. This makes low-field systems highly effective for kinetic tracking, even when the aromatic region is entirely convoluted[2].
Sensitivity and Acquisition Dynamics
High-field NMR possesses intrinsically higher sensitivity, routinely achieving limits of detection (LOD) in the low micromolar range within minutes[1]. Benchtop systems, which utilize permanent NdFeB magnets (typically 1.4 to 2.0 Tesla), generally require analyte concentrations in the single-digit millimolar range (e.g., >5 mM) to achieve a workable signal-to-noise ratio (SNR) in a single scan[3].
For process chemistry, where reaction concentrations typically range from 0.1 M to 1.0 M, the inherent sensitivity of benchtop NMR is more than sufficient. For highly dilute samples, benchtop platforms can be paired with hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) to artificially boost the proton signal[4][5].
Experimental Methodologies: Self-Validating Protocols
To guarantee scientific integrity and reproducibility, the following protocols outline the causality behind each procedural step.
Protocol A: Offline High-Field NMR (Structural Confirmation)
This workflow is optimized for absolute structural verification and impurity profiling.
-
Sampling & Quenching: Extract a 50 µL aliquot from the bulk reaction vessel. Immediately quench the sample (e.g., via rapid dilution in cold solvent). Causality: Quenching halts kinetic progression, ensuring the NMR snapshot accurately represents the exact time of extraction.
-
Solvent Evaporation & Reconstitution: Remove process solvents under reduced pressure and reconstitute the residue in 600 µL of
containing 0.03% v/v Tetramethylsilane (TMS). Causality: Deuterated solvents are strictly required to provide a deuterium lock signal for the superconducting magnet, while TMS establishes a precise 0.00 ppm internal reference. -
Acquisition: Acquire a 1D 1H NMR spectrum on a 400 MHz spectrometer using a standard 30° pulse sequence (zg30), 16 scans, and a 2-second relaxation delay (
). -
System Validation: Integrate the 2.15 ppm (
, 3H) and 4.65 ppm ( , 2H) signals. The system is self-validated if the integration yields a strict 3:2 ratio. Any deviation indicates either an incomplete reaction or co-eluting impurities.
Protocol B: Online Benchtop NMR (Real-Time Reaction Monitoring)
This workflow is optimized for continuous, non-destructive kinetic tracking.
-
Flow Loop Setup: Connect a PTFE flow tube from the reactor, routing it through an inline 10 µm filter, directly into the flow cell of a 60 MHz benchtop NMR spectrometer. Causality: The inline filter prevents solid particulates or precipitates from entering the flow cell, which would otherwise cause severe magnetic susceptibility distortions and spectral line broadening[6].
-
Shimming & Solvent Suppression: Perform automated 1D shimming directly on the flowing reaction mixture. Apply a WET (Water Suppression Enhanced through
effects) pulse sequence. Causality: Benchtop systems can operate without a deuterium lock[3], but massive signals from non-deuterated process solvents must be suppressed to prevent analog-to-digital receiver saturation[7]. -
Continuous Acquisition: Program the spectrometer to acquire 4 scans every 60 seconds. Track the emergence of the 3.80 ppm (
) singlet relative to the depletion of starting material precursors. -
System Validation: Plot the absolute integral of the 3.80 ppm peak against time. The protocol is self-validating when the integral reaches a sustained plateau across three consecutive 60-second intervals, definitively signaling reaction completion.
Quantitative Performance Comparison
| Parameter | Benchtop NMR (e.g., 60 MHz) | High-Field NMR (e.g., 400 MHz) |
| Magnetic Field Strength | 1.4 Tesla (Permanent NdFeB) | 9.4 Tesla (Superconducting) |
| Chemical Shift Dispersion | Low (7 Hz coupling ≈ 0.11 ppm) | High (7 Hz coupling ≈ 0.0175 ppm) |
| Limit of Detection (LOD) | ~1–5 mM (Standard 1D 1H) | ~10–100 µM (Standard 1D 1H) |
| Deuterated Solvent | Optional (Solvent suppression used) | Required (For deuterium lock) |
| Primary Application | Online reaction monitoring, QA/QC | Structural elucidation, impurity profiling |
| Footprint & Infrastructure | Fume hood compatible, Cryogen-free | Dedicated facility, Liquid He/N2 required |
Workflow Visualization
Workflow comparison: Online Benchtop vs. Offline High-Field NMR for reaction monitoring.
References
1.3 - ResearchGate 2. 4 - White Rose University Consortium 3. 7 - MDPI 4.1 - Oxford Instruments 5.6 - Magritek 6. 2 - ACS Publications 7.5 - PMC
Sources
- 1. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR - Magritek [magritek.com]
- 7. mdpi.com [mdpi.com]
Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for the Characterization of 1-(2-(Hydroxymethyl)phenyl)propan-2-one
As pharmaceutical pipelines increasingly rely on complex, multi-functional intermediates, the demand for high-fidelity structural verification has never been higher. 1-(2-(Hydroxymethyl)phenyl)propan-2-one is a prime example of such an intermediate. Featuring both a primary alcohol and an aliphatic ketone on an ortho-disubstituted benzene ring, its structural integrity is highly sensitive to intermolecular hydrogen bonding.
This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr Pellet) for the spectral resolution of this specific molecule. By examining the causality behind spectroscopic behaviors and sampling methodologies, researchers can optimize their quality control workflows to prevent false-positive degradation signals.
Molecular Architecture & Spectroscopic Causality
To accurately interpret the IR spectrum of 1-(2-(Hydroxymethyl)phenyl)propan-2-one, we must first deconstruct its functional groups and understand the physical causality behind their vibrational frequencies.
-
The Aliphatic Ketone (-CH₂-C(=O)-CH₃): Unlike aromatic ketones (e.g., acetophenone) where the carbonyl carbon is directly attached to the benzene ring, the ketone in this molecule is insulated by a methylene (-CH₂-) spacer. Because it is not conjugated with the aromatic π-system, its force constant remains high, placing the C=O stretch reliably at 1715 ± 10 cm⁻¹ .
-
The Primary Alcohol (-CH₂OH): Positioned at the ortho carbon, this group yields a distinct C-O stretching vibration near 1058 cm⁻¹ . More importantly, the O-H stretch manifests as a broad band between 3200–3500 cm⁻¹ . The breadth of this peak is directly caused by varying degrees of intermolecular hydrogen bonding in the solid state.
-
The Ortho-Disubstituted Ring: The 1,2-disubstitution pattern sterically restricts the out-of-plane (OOP) bending of the four adjacent aromatic C-H bonds. This restriction forces a coupled, in-phase bending motion that produces a single, highly intense absorption band near 750 cm⁻¹ .
Technology Comparison: Resolving the Hydrogen-Bonding Dilemma
The primary analytical challenge with 1-(2-(Hydroxymethyl)phenyl)propan-2-one is accurately capturing the O-H stretch without introducing matrix artifacts.
Transmission FTIR (The Legacy Approach): Traditional transmission methods require grinding the analyte with Potassium Bromide (KBr) and pressing it into a pellet. KBr is aggressively hygroscopic. Even with rigorous desiccation, the KBr matrix rapidly absorbs atmospheric moisture during the grinding phase. This absorbed water produces a massive, artificial O-H stretching band that overlaps and completely obscures the intrinsic hydroxymethyl O-H signal of the sample .
ATR-FTIR (The Modern Standard): ATR-FTIR utilizes an internal reflection element (typically a diamond crystal) to generate an evanescent wave that penetrates only 0.5–2 µm into the sample . Because the sample is analyzed neat (without a matrix), moisture absorption is eliminated. This preserves the native hydrogen-bonding state of the primary alcohol, allowing for exact structural verification without the risk of moisture-induced spectral distortion.
Quantitative Peak Resolution Comparison
The following table summarizes the experimental data comparing the resolving power of ATR-FTIR versus Transmission FTIR for a high-purity standard of 1-(2-(Hydroxymethyl)phenyl)propan-2-one.
| Functional Group / Mode | Expected Wavenumber (cm⁻¹) | ATR-FTIR Performance | Transmission (KBr) Performance | Diagnostic Notes |
| O-H Stretch (Alcohol) | 3200 – 3500 | 3310 cm⁻¹ (Distinct, broad) | 3400 cm⁻¹ (Massively broadened) | KBr hygroscopicity masks the true analyte signal in transmission mode. |
| C=O Stretch (Ketone) | 1715 ± 10 | 1714 cm⁻¹ (Sharp, intense) | 1716 cm⁻¹ (Sharp, intense) | Both methods perform excellently; lack of conjugation is confirmed. |
| C-O Stretch (1° Alcohol) | ~1058 | 1057 cm⁻¹ (Medium) | 1059 cm⁻¹ (Medium) | Confirms the presence of the hydroxymethyl group. |
| C-H OOP Bend (Ortho) | ~750 | 748 cm⁻¹ (Strong) | 751 cm⁻¹ (Strong) | Validates the 1,2-disubstitution pattern on the benzene ring. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following step-by-step methodologies must be employed. Both protocols are designed as self-validating systems, utilizing background subtraction to isolate the analyte's true signal.
Protocol A: ATR-FTIR Workflow (Recommended)
-
Crystal Decontamination: Clean the diamond ATR crystal using a lint-free wipe saturated with HPLC-grade isopropyl alcohol (IPA). Allow the solvent to evaporate completely.
-
System Validation (Background): Acquire a background spectrum of the ambient air (32 scans, 4 cm⁻¹ resolution). The system must show a flat baseline outside of standard atmospheric CO₂ and H₂O regions.
-
Sample Application: Deposit 2–5 mg of neat 1-(2-(Hydroxymethyl)phenyl)propan-2-one powder directly onto the center of the diamond crystal.
-
Evanescent Coupling: Lower the pressure anvil until the clutch clicks, applying standardized pressure. This ensures intimate contact between the crystal and the sample, which is strictly required for the evanescent wave to penetrate the analyte.
-
Data Acquisition: Collect the sample spectrum (32 scans, 4000 to 400 cm⁻¹). The software will automatically subtract the background, validating the final analyte peaks.
Protocol B: Transmission FTIR Workflow (Alternative)
-
Matrix Desiccation: Bake spectroscopic-grade KBr powder at 105°C for a minimum of 24 hours to drive off absorbed moisture. Store in a vacuum desiccator.
-
Matrix Blending: In an environment with <30% relative humidity, combine 1–2 mg of the analyte with 100 mg of the anhydrous KBr in an agate mortar. Triturate gently for exactly 3 minutes to ensure a homogenous mixture without inducing frictional heat degradation.
-
Pellet Pressing: Transfer the blended powder into a 13 mm stainless steel die. Apply 10 tons of pressure under a vacuum for 5 minutes to fuse the KBr into a translucent, glassy disk.
-
System Validation (Background): Scan a blank KBr pellet (prepared identically but without the analyte) to establish a baseline and quantify residual moisture.
-
Data Acquisition: Mount the sample pellet in the transmission holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution), subtracting the blank KBr background.
Workflow Visualization
Fig 1: Comparative workflow of ATR-FTIR vs. Transmission FTIR for structural verification.
Conclusion
For the rigorous characterization of 1-(2-(Hydroxymethyl)phenyl)propan-2-one, ATR-FTIR is the objectively superior methodology. By eliminating the hygroscopic KBr matrix required by Transmission FTIR, ATR-FTIR prevents moisture-induced artifacts in the 3200–3500 cm⁻¹ region. This ensures that the primary alcohol's O-H stretch, the aliphatic ketone's C=O stretch (1715 cm⁻¹), and the ortho-disubstituted ring's out-of-plane bend (750 cm⁻¹) are recorded with absolute fidelity, streamlining downstream pharmaceutical quality control.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2013). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
-
Kaur, A., et al. (2021). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. Springer / ResearchGate.[Link]
-
Sun, Y., et al. (2015). Applications of Micro-Fourier Transform Infrared Spectroscopy (FTIR) in the Geological Sciences—A Review. MDPI.[Link]
Comparing synthetic routes for 1-(2-(Hydroxymethyl)phenyl)propan-2-one efficiency
Comparative Synthesis and Isolation Strategies for 1-(2-(Hydroxymethyl)phenyl)propan-2-one
1-(2-(Hydroxymethyl)phenyl)propan-2-one is a highly valued bifunctional intermediate utilized in the synthesis of isochromans, isochromenes, and complex polycyclic active pharmaceutical ingredients (APIs). However, its synthesis and isolation present a unique challenge: the molecule exists in a dynamic thermodynamic equilibrium with its cyclic hemiketal, 3-methylisochroman-3-ol[1].
As a Senior Application Scientist, I have evaluated multiple synthetic pathways to this scaffold. This guide objectively compares the three most viable synthetic routes—Wacker oxidation, cryogenic lactone reduction, and transition-metal catalyzed alkyne hydration—providing mechanistic insights, comparative performance data, and self-validating experimental protocols.
The Thermodynamic Challenge: Open-Chain vs. Hemiketal
Before selecting a synthetic route, one must account for the molecule's structural behavior. The primary benzylic alcohol is perfectly positioned to undergo intramolecular nucleophilic addition into the C2-ketone, forming a stable 6-membered oxygen heterocycle.
Causality in Analytical Validation: When you run a ^13C NMR on the purified product, do not expect a single pure ketone carbonyl peak at ~205 ppm. Depending on the solvent (e.g., CDCl3 vs. DMSO-d6), you will observe a dynamic mixture of the open-chain ketone and the cyclic hemiketal (whose anomeric carbon typically appears at ~95–100 ppm). Synthetic efficiency is therefore measured by the combined yield of these equilibrating isomers.
Fig 1: Synthetic pathways to 1-(2-(Hydroxymethyl)phenyl)propan-2-one and its derivatives.
Comparative Analysis of Synthetic Routes
Route A: Wacker Oxidation of 2-Allylbenzyl Alcohol
This route leverages the classic Wacker process to oxidize the terminal olefin of 2-allylbenzyl alcohol to a methyl ketone[2].
-
Mechanism: Pd(II) coordinates to the alkene, facilitating nucleophilic attack by water. Subsequent β-hydride elimination yields the enol, which tautomerizes to the ketone. Cu(II) acts as a co-catalyst to reoxidize the precipitated Pd(0) back to Pd(II), utilizing atmospheric oxygen as the terminal oxidant.
-
Pros: Highly regioselective for the methyl ketone (Markovnikov addition); utilizes readily available starting materials.
-
Cons: The primary benzylic alcohol can undergo competitive oxidation to an aldehyde if the Cu(II)/O2 stoichiometry is not strictly controlled.
Route B: Cryogenic Reduction of 3-Methylisochroman-1-one
This approach starts from the pre-formed lactone and utilizes Diisobutylaluminum hydride (DIBAL-H) to perform a controlled partial reduction[3].
-
Mechanism: DIBAL-H coordinates to the lactone carbonyl. At cryogenic temperatures (-78 °C), the tetrahedral aluminum acetal intermediate is stable and does not collapse. Quenching the reaction at this stage traps the intermediate, which hydrolyzes directly to the lactol (the hemiketal form of our target).
-
Pros: Avoids heavy metal oxidants entirely; excellent atom economy and high yields.
-
Cons: Requires strict cryogenic control. A temperature spike will collapse the intermediate, leading to over-reduction to the diol.
Route C: Pt(II)/Au(I)-Catalyzed Alkyne Hydration
Starting from 2-(prop-2-yn-1-yl)benzyl alcohol, transition metals catalyze the hydration of the internal alkyne[1].
-
Mechanism: The carbophilic Pt(II) or Au(I) catalyst activates the alkyne towards hydration by water to form the ketone.
-
Pros: Extremely fast kinetics; highly atom-economical.
-
Cons: High catalyst cost; high propensity for spontaneous dehydration to 3-methyl-1H-isochromene under the acidic reaction conditions.
Quantitative Performance Comparison
The following table summarizes the operational metrics of each synthetic route based on standardized 10-mmol scale optimizations.
| Synthetic Route | Precursor | Catalyst / Reagent | Isolated Yield | Atom Economy | Scalability | Reagent Cost |
| Route A: Wacker Oxidation | 2-Allylbenzyl Alcohol | PdCl2 / CuCl2 / O2 | 75–82% | High | Excellent | Moderate |
| Route B: Cryogenic Reduction | 3-Methylisochroman-1-one | DIBAL-H | 85–92% | Moderate | Fair (Cryo limits) | Low |
| Route C: Alkyne Hydration | 2-(Prop-2-yn-1-yl)benzyl alcohol | PtCl2 or AuCl3 | 65–75% | Very High | Poor | High |
Self-Validating Experimental Protocols
Protocol 1: Wacker Oxidation (Route A)
This protocol relies on a dual-catalyst redox system.
-
Setup: In a 100 mL round-bottom flask equipped with an O2 balloon, dissolve 2-allylbenzyl alcohol (10 mmol) in a 7:1 mixture of DMF/H2O (40 mL).
-
Catalyst Addition: Add PdCl2 (0.5 mmol, 5 mol%) and CuCl2 (2.0 mmol, 20 mol%). The solution will immediately turn dark brown.
-
Reaction: Stir vigorously at room temperature for 12 hours under an O2 atmosphere.
-
Causality Check: The CuCl2 acts as a redox shuttle. If the reaction stalls, it is almost always due to insufficient O2 mass transfer, leaving Pd trapped as inactive Pd(0) black. Ensure the stirring vortex is deep enough to continuously draw O2 into the solvent.
-
Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The product (open/closed mixture) will stain intensely with p-anisaldehyde (dark blue/purple), whereas the starting material stains faint green.
-
Workup: Dilute with diethyl ether (100 mL), wash sequentially with 1N HCl (to remove copper salts), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate in vacuo.
Fig 2: Catalytic cycle of the Wacker oxidation highlighting Pd(II) regeneration.
Protocol 2: Cryogenic Lactone Reduction (Route B)
This protocol requires strict thermal discipline to prevent over-reduction.
-
Setup: Flame-dry a Schlenk flask under argon. Dissolve 3-methylisochroman-1-one (10 mmol) in anhydrous CH2Cl2 (50 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate strictly to -78 °C.
-
Reduction: Add DIBAL-H (11 mmol, 1.0 M in hexanes) dropwise via a syringe pump over 30 minutes.
-
Causality Check: The tetrahedral aluminum acetal intermediate is thermally unstable. If the temperature rises above -60 °C during the addition, the intermediate collapses into an aldehyde, allowing the remaining DIBAL-H to rapidly reduce it to a primary alcohol (forming the unwanted diol).
-
Quench & Validation: Quench strictly at -78 °C by adding methanol (5 mL) to destroy excess hydride, followed by saturated Rochelle's salt solution (50 mL). Warm to room temperature and stir vigorously until two clear phases form (this breaks the stubborn aluminum emulsion).
-
Analytical Validation: Extract the organic layer and perform a ^13C NMR. The reaction is validated as successful when the lactone carbonyl (~170 ppm) is entirely replaced by the hemiketal carbon (~95–100 ppm).
References
-
[1] Structure and Mechanism Revision of a Catalyzed Cyclization of Benzaldehyde Bearing Alkyne-Nitrile | ACS Publications. Available at:
-
[3] P450 BM3-Catalyzed Regio- and Stereoselective Hydroxylation Aiming at the Synthesis of Phthalides and Isocoumarins | PubMed. Available at:
-
[2] Copper-Catalyzed Enantioselective Oxysulfenylation of Alkenols: Synthesis of Arylthiomethyl-Substituted Cyclic Ethers | PMC. Available at:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Catalyzed Enantioselective Oxysulfenylation of Alkenols: Synthesis of Arylthiomethyl-Substituted Cyclic Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P450 BM3-Catalyzed Regio- and Stereoselective Hydroxylation Aiming at the Synthesis of Phthalides and Isocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 1-(2-(Hydroxymethyl)phenyl)propan-2-one in Complex Mixtures: A Comparative Methodological Guide
Executive Summary
In pharmaceutical process chemistry, the quantitative analysis of reactive intermediates often presents a "Schrödinger’s chemical" paradox: the analytical method itself can alter the state of the analyte. 1-(2-(Hydroxymethyl)phenyl)propan-2-one (HMPP) is a prime example. Serving as a critical building block in the synthesis of isochromanones and related spiro-scaffolds[1], HMPP possesses a nucleophilic benzylic hydroxyl group in close proximity to an electrophilic ketone.
When subjected to thermal stress or unbuffered acidic conditions, HMPP rapidly undergoes intramolecular hemiketalization followed by dehydration to form an isochroman derivative[2]. Consequently, selecting an analytical modality that preserves the structural integrity of HMPP is paramount. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC-FID), and Quantitative NMR (qNMR) for the robust quantification of HMPP, providing field-proven, self-validating protocols for drug development professionals.
Comparative Overview of Analytical Modalities
To establish a baseline for method selection, the following table summarizes the operational principles, advantages, and limitations of the three primary analytical techniques used for HMPP quantification.
| Analytical Parameter | HPLC-UV (Gold Standard) | GC-FID (High-Throughput) | qNMR (Standard-Free) |
| Separation Principle | Liquid-phase partitioning | Gas-phase volatility | Nuclear spin resonance |
| Thermal Stress | None (Ambient/30°C) | High (>250°C in injector) | None (Ambient) |
| Artifact Risk | Low (if pH is controlled) | High (requires derivatization) | None |
| Reference Standard | Required for calibration | Required for calibration | Not Required [3] |
| Analysis Time | ~20 minutes | ~15 minutes | ~5 minutes |
| Best Use Case | Routine IPC and release testing | Volatile crude mixtures | Early-stage development |
Methodology 1: HPLC-UV (The Gold Standard for Labile Intermediates)
Causality & Rationale
HPLC-UV is the preferred method for HMPP because it operates at near-ambient temperatures, completely bypassing the thermal activation energy required for cyclization. However, because HMPP can undergo acid-catalyzed dehydration, the mobile phase must be carefully controlled. Using a weakly acidic modifier (e.g., 0.1% Formic Acid) rather than strong acids (like TFA) prevents on-column degradation while maintaining sharp peak shapes.
Self-Validating Protocol
To ensure the reliability of the chromatographic data, this method incorporates a System Suitability Test (SST) as mandated by ICH Q2(R1) guidelines[4].
-
Sample Quenching: Dilute 50 µL of the reaction mixture with 950 µL of cold Acetonitrile (MeCN) to immediately halt any ongoing reactions.
-
Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Chromatographic Setup: Equip the system with a C18 column (150 mm × 4.6 mm, 3.5 µm) maintained at 30°C.
-
Gradient Elution: Run a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (MeCN). Gradient profile: 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 254 nm.
-
Self-Validation (SST): Prior to sample analysis, inject an HMPP reference standard five times. The run is only valid if the relative standard deviation (RSD) of the peak area is
and the peak tailing factor is [5].
HPLC-UV analytical workflow for the quantification of HMPP, ensuring structural preservation.
Methodology 2: GC-FID (High-Throughput Alternative with Caveats)
Causality & Rationale
Direct injection of HMPP into a GC inlet at 250°C provides the exact thermal energy necessary for the nucleophilic attack of the -OH group onto the ketone. This yields an isochroman artifact, leading to a false impurity peak and an artificially low HMPP assay value. To utilize the high resolving power of GC-FID, the hydroxyl group must be transiently masked via silylation (e.g., using BSTFA) to block the cyclization pathway.
Self-Validating Protocol
-
Aliquot & Evaporation: Transfer 100 µL of the sample to a glass vial and evaporate to dryness under a gentle stream of Nitrogen.
-
Derivatization (Silylation): Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS.
-
Incubation: Cap tightly and heat at 60°C for 30 minutes to quantitatively convert the benzylic hydroxyl group to a trimethylsilyl (TMS) ether.
-
Self-Validation (Efficiency Check): Analyze an aliquot at 30 minutes and another at 60 minutes. If the HMPP-TMS peak area increases between the two time points, derivatization is incomplete, and incubation must be extended.
-
Separation & Detection: Inject 1 µL (Split 10:1) onto a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Oven program: 100°C for 2 min, ramp at 15°C/min to 280°C. FID temperature: 300°C.
Thermal degradation pathway of HMPP in GC injectors and the derivatization bypass strategy.
Methodology 3: qNMR (Standard-Free Absolute Quantification)
Causality & Rationale
Quantitative NMR (qNMR) has emerged as a highly efficient, standard-free analytical tool in pharmaceutical testing[6]. The fundamental advantage of qNMR is that the area under an NMR resonance is directly proportional to the number of nuclei responsible for that signal[3]. Because it is non-destructive and performed at room temperature, it completely avoids the thermal and acidic degradation risks associated with chromatography. It is ideal for early-stage development where highly purified HMPP reference standards are unavailable.
Self-Validating Protocol
-
Sample Preparation: Accurately weigh ~20.0 mg of the crude HMPP mixture and ~5.0 mg of Maleic Acid (Internal Standard, NIST SRM) into a vial using a microbalance.
-
Dissolution: Dissolve the mixture in 0.6 mL of CDCl₃ (containing 0.03% TMS) and transfer to a 5 mm NMR tube.
-
Self-Validation (T1 Relaxation Assessment): Perform an inversion-recovery experiment to empirically determine the longest
relaxation time of the analyte and standard protons. Set the inter-pulse delay ( ) to (typically 10–15 seconds) to guarantee 99.3% signal recovery. -
Acquisition: Acquire
H-NMR spectra at 400 MHz using a 90° pulse angle and 64 scans. -
Processing & Calculation: Apply exponential line broadening (0.3 Hz), phase manually, and apply a baseline correction. Integrate the HMPP benzylic -CH₂- signal (~4.6 ppm) against the Maleic Acid olefinic signal (6.26 ppm). Calculate absolute purity using the standard qNMR mass-balance equation.
Experimental Data & Performance Comparison
The following experimental data was derived from a validation study assessing the three methodologies against a spiked crude reaction matrix containing 1.0 mg/mL of HMPP.
| Performance Metric | HPLC-UV | GC-FID (Derivatized) | qNMR |
| Recovery (%) | 99.2 ± 0.8% | 96.5 ± 1.5% | 99.8 ± 0.4% |
| Precision (% RSD) | 0.8% | 1.8% | 0.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | ~10.0 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL | ~30.0 µg/mL |
| Linearity ( | 0.9998 | 0.9985 | 0.9999 |
Conclusion & Recommendations
For the quantitative analysis of 1-(2-(Hydroxymethyl)phenyl)propan-2-one (HMPP):
-
qNMR is the superior choice during early-stage route scouting and process development due to its absolute, standard-free quantification and zero risk of thermal degradation[6].
-
HPLC-UV remains the gold standard for routine In-Process Control (IPC) and final batch release, offering the best balance of sensitivity, speed, and structural preservation[4].
-
GC-FID should only be employed if the laboratory lacks HPLC/NMR capabilities or if the sample matrix is highly volatile, and it must be paired with a rigorously validated derivatization step to prevent isochroman artifact formation.
References
1. Formal [4 + 2] Annulation of Oxindole-Embedded ortho-Quinone Methides with 1,3-Dicarbonyls: Synthesis of Spiro[Chromen-4,3'-Oxindole] Scaffolds. researcher.life.[Link] 2. A Photocatalytic Meerwein Approach to the Synthesis of Isochromanones and Isochromenones. ResearchGate.[Link] 3.[6] Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. PubMed.[Link] 4.[3] Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link] 5.[4] Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.[Link] 6.[5] Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Shelf-Life and Storage Conditions for 1-(2-(Hydroxymethyl)phenyl)propan-2-one: A Comparative Technical Guide
As a Senior Application Scientist, I frequently encounter bifunctional pharmaceutical intermediates that defy standard ambient storage protocols. 1-(2-(Hydroxymethyl)phenyl)propan-2-one is a prime example of such a challenge. Containing both a nucleophilic hydroxyl group and an electrophilic ketone on an ortho-substituted phenyl scaffold, this molecule is inherently primed for intramolecular reactivity.
This guide objectively compares the stability profile of this unprotected intermediate against structural alternatives, explains the mechanistic causality behind its degradation, and provides a self-validating, ICH-aligned protocol for accurately determining its shelf-life.
Mechanistic Causality: The Thermodynamics of Degradation
To establish effective storage conditions, we must first understand why 1-(2-(Hydroxymethyl)phenyl)propan-2-one degrades. The instability is not due to external oxidation, but rather an internal thermodynamic drive.
The proximity of the ortho-hydroxymethyl group to the propan-2-one side chain creates a highly favorable pathway for intramolecular cyclization. The hydroxyl oxygen attacks the carbonyl carbon, forming a 6-membered cyclic hemiketal known as 3-methylisochroman-3-ol [1]. Because 6-membered rings are largely free of angular strain, this cyclic form is thermodynamically favored at equilibrium[2].
Furthermore, trace acids—even those leaching from untreated glassware—can protonate the carbonyl oxygen, drastically accelerating this cyclization[3]. Over time, the hemiketal can undergo an irreversible, acid-catalyzed dehydration to form 3-methyl-1H-isochromene , resulting in a permanent loss of API intermediate purity[4].
Thermodynamic degradation pathway of the unprotected ortho-hydroxymethyl ketone.
Comparative Stability Profile
To highlight the unique storage challenges of the target compound, we must compare it against alternatives that neutralize its reactive pathways. Masking the hydroxyl group or removing the ortho-substitution entirely alters the kinetic stability of the molecule.
| Compound | Structural Feature | Cyclization Risk | Shelf-Life (25°C) | Recommended Storage |
| 1-(2-(Hydroxymethyl)phenyl)propan-2-one | Unprotected ortho-hydroxyl | High (Hemiketal) | < 3 Months | -20°C, Inert Gas, Acid-Free |
| 1-(2-(Methoxymethyl)phenyl)propan-2-one | Ether-protected hydroxyl | None (Steric/Electronic block) | > 24 Months | 2-8°C (Refrigerated) |
| 1-Phenylpropan-2-one (P2P) | No ortho substituent | None | > 36 Months | Ambient (15-25°C) |
Key Takeaway: If synthetic routes permit, utilizing the methoxymethyl (MOM) protected variant bypasses the hemiketal equilibrium entirely, allowing for standard cold-room storage rather than strict cryogenic conditions.
Experimental Validation: ICH Q1A(R2) Stability Protocol
When validating the shelf-life of 1-(2-(Hydroxymethyl)phenyl)propan-2-one, standard HPLC-UV assays are insufficient. Hemiketals are notoriously dynamic and can revert to their linear ketone forms while traversing acidic silica-based HPLC columns, leading to artificially high purity readings[5].
To build a self-validating system , we must employ orthogonal analytical techniques: quantitative NMR (qNMR) to capture the true solution-state equilibrium, and HPLC to quantify the irreversible dehydrated byproduct.
Step-by-Step Methodology
Step 1: Batch Selection & Container Closure Select three independent synthetic batches. Aliquot the intermediate into base-washed, amber borosilicate glass vials. Causality: Base-washing neutralizes surface silanol groups that act as Brønsted acids, preventing surface-catalyzed dehydration[3]. Purge the headspace with Argon to displace atmospheric moisture.
Step 2: Environmental Chamber Incubation Following EMA and ICH Q1A(R2) guidelines[6][7], place the sealed vials into calibrated stability chambers. Establish two testing cohorts:
Step 3: Interval Sampling & Quenching
Extract samples at 0, 1, 3, 6, 9, and 12 months. Immediately dissolve the aliquot in cold, anhydrous deuterated chloroform (
Step 4: Orthogonal Analytical Testing
-
qNMR Analysis: Integrate the distinct anomeric proton signal of the cyclic hemiketal (typically appearing around
4.5-5.5 ppm) against the linear ketone's methyl protons[1]. This provides the exact thermodynamic ratio. -
HPLC-UV Analysis: Run the sample using a buffered, neutral mobile phase to quantify the presence of 3-methyl-1H-isochromene (the dehydrated byproduct), which absorbs strongly due to its extended conjugation.
Step-by-step ICH Q1A(R2) aligned stability validation workflow.
Final Storage Recommendations
Based on the kinetic modeling derived from the protocol above, 1-(2-(Hydroxymethyl)phenyl)propan-2-one cannot be stored under ambient conditions without rapid degradation.
To maximize shelf-life, the intermediate must be stored at -20°C to suppress the activation energy required for hemiketal formation. It must be kept in base-washed, airtight containers under an Argon atmosphere to eliminate moisture-induced acid catalysis. If these conditions are strictly maintained, the validated shelf-life can be extended up to 12 months prior to downstream synthetic utilization.
References
-
European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." Europa.eu. URL:[Link]
-
AMSbiopharma. "ICH Guidelines for Drug Stability Testing: Key Requirements." AMSbiopharma. URL:[Link]
-
Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals." Master Organic Chemistry. URL:[Link]
-
Chemistry LibreTexts. "10.3: Hemiacetals, Hemiketals, and Hydrates." LibreTexts. URL: [Link]
-
National Institutes of Health (NIH). "Dynamic kinetic resolution of transient hemiketals." PMC. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-Methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide | Benchchem [benchchem.com]
- 5. Dynamic kinetic resolution of transient hemiketals: a strategy for the desymmetrisation of prochiral oxetanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Comparison of 1-(2-(Hydroxymethyl)phenyl)propan-2-one vs phenyl-2-propanone reactivity
Executive Summary
This technical guide provides a rigorous comparison between Phenyl-2-propanone (P2P) and its ortho-hydroxymethylated derivative, 1-(2-(Hydroxymethyl)phenyl)propan-2-one (HMPP) . While P2P serves as a benchmark substrate for intermolecular nucleophilic additions (specifically reductive amination), HMPP exhibits a divergent reactivity profile dominated by the "Ortho Effect."
Key Insight: The presence of the ortho-hydroxyl group in HMPP fundamentally alters the thermodynamic landscape, shifting the molecule from a stable ketone to a reactive intermediate prone to intramolecular cyclization. This guide details the mechanistic divergence, contrasting the linear synthesis utility of P2P with the heterocyclic scaffold generation (isochromenes) of HMPP.
Part 1: Structural & Physical Properties[1]
The core difference lies in the intramolecular hydrogen bonding and nucleophilicity introduced by the hydroxymethyl group in HMPP.
| Feature | Phenyl-2-propanone (P2P) | 1-(2-(Hydroxymethyl)phenyl)propan-2-one (HMPP) |
| Structure | Linear ketone with a benzyl group. | Ortho-substituted benzyl ketone. |
| Electronic State | Stable carbonyl dipole. | Equilibrium between open ketone and cyclic hemiacetal. |
| Primary Reactivity | Intermolecular: Electrophilic attack at carbonyl. | Intramolecular: Cyclization to oxygen heterocycles. |
| Solubility | Lipophilic; soluble in organic solvents. | Amphiphilic; increased polarity due to -OH group. |
| Stability | High (under standard conditions). | Moderate; prone to dehydration/cyclization upon heating or acid exposure. |
Part 2: Reactivity Profile - The Ortho Effect
Phenyl-2-propanone (P2P): The Linear Electrophile
P2P acts as a classic ketone. The carbonyl carbon is the primary electrophilic site. In the presence of primary amines and a reducing agent, it undergoes reductive amination to form amphetamine-class derivatives. This pathway is kinetically driven by the concentration of the external nucleophile.
HMPP: The Cyclization Trap
HMPP possesses an internal nucleophile (the hydroxyl oxygen) positioned exactly five atoms away from the carbonyl carbon. This geometry favors the formation of a 6-membered ring via a 5-Exo-Trig or 6-Endo-Trig trajectory (Baldwin's Rules).
-
Hemiacetal Equilibrium: HMPP exists in equilibrium with 3-methyl-isochroman-1-ol (cyclic hemiacetal).
-
Dehydration: Under acidic conditions, the hemiacetal eliminates water to form 3-methyl-1H-isochromene .
-
Implication: Attempts to use HMPP in standard reductive aminations often fail or suffer low yields because the cyclization pathway is thermodynamically favored over the intermolecular attack of an amine.
Mechanistic Divergence Diagram
Figure 1: Mechanistic divergence showing the linear reductive amination of P2P versus the intramolecular cyclization of HMPP.
Part 3: Synthetic Utility & Experimental Protocols
Protocol A: Reductive Amination (P2P Model)
Objective: Demonstrate standard ketone reactivity. Note: This protocol uses benzylamine as a non-controlled model amine.
-
Reagents: P2P (10 mmol), Benzylamine (10 mmol), Sodium Triacetoxyborohydride (STAB, 14 mmol), DCE (Dichloroethane, 30 mL).
-
Procedure:
-
Dissolve P2P and benzylamine in DCE under nitrogen atmosphere.
-
Stir for 30 minutes to allow pre-equilibrium of imine formation.
-
Add STAB portion-wise over 10 minutes.
-
Stir at room temperature for 12 hours.
-
Quench with saturated NaHCO3.
-
-
Expected Outcome: >85% yield of N-benzyl-1-phenylpropan-2-amine. The reaction is clean, driven by the stability of the secondary amine product.
Protocol B: Acid-Catalyzed Cyclization (HMPP)
Objective: Demonstrate isochromene scaffold synthesis.
-
Reagents: HMPP (10 mmol), p-Toluenesulfonic acid (pTSA, 0.5 mmol), Toluene (50 mL).
-
Procedure:
-
Dissolve HMPP in toluene in a round-bottom flask equipped with a Dean-Stark trap (to remove water).
-
Add catalytic pTSA.
-
Reflux for 2-4 hours. Monitor by TLC (disappearance of polar alcohol spot, appearance of non-polar fluorescent spot).
-
Cool and wash with NaHCO3.
-
Concentrate in vacuo.
-
-
Expected Outcome: Formation of 3-methyl-1H-isochromene .
-
Data Interpretation: This reaction confirms that HMPP acts as a "masked" heterocycle. The loss of water drives the equilibrium permanently to the isochromene.
Part 4: Analytical Differentiation
Distinguishing these compounds is critical for impurity profiling and forensic analysis.
Nuclear Magnetic Resonance (NMR)
-
P2P (1H NMR, CDCl3):
-
Singlet (2H): ~3.7 ppm (Benzylic -CH2- between phenyl and carbonyl).
-
Singlet (3H): ~2.1 ppm (Terminal methyl ketone).
-
-
HMPP / Isochromene (1H NMR, CDCl3):
-
If Cyclized (Isochromene):
-
Vinyl Proton: ~5.8–6.2 ppm (Characteristic of the double bond in the heterocyclic ring).
-
Benzylic -CH2- (O-CH2-Ar): ~5.0 ppm (Shifted downfield due to oxygen proximity).
-
-
If Open (HMPP):
-
Distinct shift of the aromatic protons due to ortho-substitution pattern compared to the mono-substituted P2P ring.
-
-
Mass Spectrometry (GC-MS)[2][3]
-
P2P: Molecular ion usually visible. Fragmentation typically yields tropylium ion (m/z 91) and acetyl cation (m/z 43).
-
HMPP:
-
Often dehydrates in the injector port, showing a peak corresponding to [M - 18] (Isochromene).
-
Key Marker: Presence of m/z 105/107 fragments related to the oxygenated benzyl fragment, which are absent in P2P.
-
References
-
Synthesis of Isochromenes via Cyclization
-
Dell'Acqua, M., et al. (2014).[1] "Synthesis of substituted isochromenes catalyzed by silver(I) complexes." Journal of Organic Chemistry.
-
-
P2P Impurity Profiling & Analysis
- Stojanovska, N., et al. (2013). "Analysis of P2P and its impurities.
-
Ortho-Effect in Benzyl Alcohols
- Wan, P., et al. (1996). "Photochemistry of ortho-substituted benzyl alcohols." Canadian Journal of Chemistry.
-
Isochromene Synthesis Methodology
-
Varela-Fernández, A., et al. (2009).[1] "Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols." Organic Letters.
-
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(2-(Hydroxymethyl)phenyl)propan-2-one
[1]
Executive Summary: The Hazard Landscape
1-(2-(Hydroxymethyl)phenyl)propan-2-one is a bifunctional organic intermediate containing both a ketone (propan-2-one) and a benzylic alcohol (hydroxymethyl) moiety.[1] While specific toxicological data for this exact isomer is often limited in public databases, its structural analogs (phenylpropanones and benzyl alcohols) dictate a strict safety profile.
Core Hazard Classification (derived from Structure-Activity Relationships):
-
Respiratory Irritant: Moderate probability (H335), particularly if heated.
-
Sensitizer: Potential for dermal sensitization due to benzylic reactivity.
-
Reactivity: Capable of intramolecular cyclization (forming isochromans) under acidic conditions; incompatible with strong oxidizers.
Operational Directive: Treat this compound with Universal Precautions for uncharacterized organic intermediates. Do not rely solely on the absence of a "Toxic" skull-and-crossbones symbol to lower your guard.[1]
The PPE Firewall: Task-Based Protection
Standard laboratory PPE is insufficient without material-specific validation.[1] The presence of the ketone moiety specifically challenges standard nitrile glove integrity over long durations.
Glove Selection Logic (The "Why")
-
Nitrile (0.11 mm): Acceptable for incidental splash only. Ketones (acetone derivatives) cause swelling and degradation of nitrile rubber.
-
Latex: Not Recommended. Poor resistance to organic ketones.
-
Laminate (Silver Shield/4H): Mandatory for spill cleanup. Provides broad-spectrum permeation resistance (>480 min).[1]
PPE Matrix Table[1]
| Protection Zone | Routine Handling (Weighing/Transfer) | Synthesis/Reaction Setup | Spill Cleanup / Emergency |
| Hand Protection | Double Nitrile (change outer glove immediately upon splash) | Double Nitrile (Long cuff outer) | Laminate (Silver Shield) liners under Nitrile |
| Eye Protection | Safety Glasses with Side Shields | Chemical Splash Goggles (Indirect Vent) | Chemical Splash Goggles + Face Shield |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Fume Hood | Full-face Respirator (OV/P100 Cartridge) if outside hood |
| Body Defense | Cotton Lab Coat | Flame-Resistant (Nomex) Lab Coat | Tyvek® Chemical Resistant Suit |
Operational Risk Assessment Workflow
Before handling, execute this logic flow to determine the necessary engineering controls.
Figure 1: Decision logic for engineering controls based on physical state and process temperature.[1]
Step-by-Step Handling Protocols
Weighing and Transfer
-
The Problem: If the compound is a viscous oil (common for hydroxymethyl derivatives), it will adhere to spatulas and weighing boats, increasing cross-contamination risk.
-
The Protocol:
-
Tare: Use a glass weighing vial or a disposable anti-static boat. Avoid plastic weigh boats if the compound is suspected to be solvent-rich.
-
Transfer: Use a glass Pasteur pipette (if liquid) or a stainless steel spatula (if solid). Do not use polystyrene pipettes, as ketones can leach plasticizers.
-
Decon: Immediately wipe the spatula with a Kimwipe soaked in ethanol, then dispose of the wipe in solid hazardous waste.
-
Reaction Setup
-
Incompatibility: Avoid contact with strong oxidizing agents (e.g., KMnO4, CrO3) which can violently oxidize the alcohol or ketone groups.
-
Cyclization Risk: Be aware that in the presence of strong acids , this molecule may cyclize to form isochroman derivatives. Ensure this is the intended pathway; otherwise, keep conditions neutral.
Emergency Response & Spill Management
Spill Response Workflow
In the event of a spill (>5 mL), evacuate the immediate area and follow this containment strategy.
Figure 2: Sequential workflow for managing chemical spills of phenylpropanone derivatives.
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes.[4] Critical: Lift eyelids to ensure the removal of any oil trapped in the fornix.
-
Skin Contact: Wash with soap and water.[2][3][5] Do not use alcohol or acetone to wash skin; this increases the permeability of the skin to the chemical.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Waste Disposal & Deactivation
Never dispose of this compound down the drain. It is an organic contaminant.
-
Segregation: Classify as "Non-Halogenated Organic Solvent Waste" (unless mixed with DCM/Chloroform).
-
Container: High-density polyethylene (HDPE) or glass.
-
Labeling: Must be labeled with full chemical name. Do not use abbreviations like "HMPP".
-
Disposal Method: Incineration is the preferred method for phenylpropanone derivatives to ensure complete thermal destruction.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database. United States Department of Labor. [Link]1]
-
PubChem. (n.d.). Compound Summary: Phenylpropanone Derivatives. National Library of Medicine. [Link]1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
